(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
Beschreibung
BenchChem offers high-quality (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C9H9Cl2NO2 |
|---|---|
Molekulargewicht |
234.08 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
MQEZPQHIAIRXQC-MRVPVSSYSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@@H](CC(=O)O)N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N |
Herkunft des Produkts |
United States |
An In-Depth Technical Guide to the Chemical Properties of (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Chiral β-Amino Acids
(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid belongs to the class of β-amino acids, which are crucial structural motifs in many biologically active molecules. Unlike their α-amino acid counterparts, the spatial arrangement of the amino group on the β-carbon introduces a unique conformational flexibility, making them valuable building blocks in the design of peptidomimetics, pharmaceuticals, and other bioactive compounds. The specific (3R) stereochemistry and the presence of the 3,5-dichlorophenyl moiety are key determinants of its chemical and biological properties, influencing its interactions with chiral environments such as enzymes and receptors. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights for its application in research and development.
Structural and Physicochemical Characterization
(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is a white to off-white solid. Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉Cl₂NO₂ | [1] |
| Molecular Weight | 234.08 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Not available for the (3R)-isomer. The related (R)-3-amino-3-(2,4-dichlorophenyl)propionic acid has a melting point of 239-243 °C. | [2] |
| Optical Rotation | Specific rotation data for the (3R)-isomer is not readily available in the searched literature. The related (R)-3-amino-3-(2,4-dichlorophenyl)propionic acid has a specific rotation of [α]D²⁰ = +19 ± 2° (c=1 in 0.5 N NaOH). | [2] |
| Predicted pKa | The pKa of the carboxylic acid is predicted to be around 4.08 for the parent 3-aminopropanoic acid. The electron-withdrawing chlorine atoms on the phenyl ring may slightly alter this value. | [3] |
| Predicted XLogP3 | -0.7 | [1] |
| Solubility | Expected to have some solubility in aqueous bases and polar organic solvents. The presence of the dichlorophenyl group may impart some hydrophobic character. | [4] |
Synthesis and Enantioselective Control
The synthesis of enantiomerically pure β-amino acids like (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid typically involves multi-step organic synthesis.[1] While a specific detailed protocol for this exact molecule is not available in the provided search results, a general and widely applicable method for the synthesis of 3-amino-3-arylpropionic acids is the Rodionov reaction , a one-pot three-component reaction.
Conceptual Synthesis Workflow: Modified Rodionov Reaction
This reaction involves the condensation of an aromatic aldehyde, malonic acid, and a source of ammonia. To achieve enantioselectivity, a chiral catalyst or a chiral auxiliary would be required.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. CAS 511272-38-1: Fmoc-(R)-3-Amino-3-(2,3-dichlorophenyl)-p… [cymitquimica.com]
Molecular structure and weight of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
The following technical guide details the structural, physicochemical, and synthetic characteristics of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid .
This guide is structured for researchers in medicinal chemistry and process development, focusing on its role as a chiral building block and its relationship to the pharmaceutical integrin antagonist, Lifitegrast.
Executive Summary & Structural Architecture
Compound Identity: (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is a
Significance:
-
Chiral Building Block: It belongs to the class of
-amino acids, which are critical for designing peptidomimetics resistant to proteolytic degradation. -
Pharmaceutical Relevance: This specific enantiomer (3R) is the optical antipode (distomer) of the key intermediate used in the synthesis of Lifitegrast (Xiidra®), a drug approved for Dry Eye Disease (DED). The (S)-enantiomer is the active moiety in Lifitegrast; therefore, the (3R)-isomer serves as a critical reference standard for chiral purity assays and Structure-Activity Relationship (SAR) studies to define stereochemical selectivity in LFA-1 binding pockets.
Physicochemical Data Profile
| Property | Value | Notes |
| IUPAC Name | (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid | |
| CAS Number | 1262192-05-1 | Specific to (R)-isomer |
| CAS (S-Isomer) | 1080673-41-1 | Lifitegrast Intermediate |
| Molecular Formula | ||
| Molecular Weight | 234.08 g/mol | Monoisotopic Mass: 233.00 Da |
| Chirality | (R)-Configuration | At C3 ( |
| pKa (Predicted) | Carboxyl: ~3.6 | Amino: ~9.2 (Zwitterionic in neutral pH) |
| LogP (Predicted) | 1.3 - 1.5 | Moderate lipophilicity due to chloro-substituents |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The following diagram illustrates the connectivity and the specific stereocenter at the
Figure 1: Structural decomposition of the target molecule highlighting the lipophilic aromatic core and the polar zwitterionic backbone.
Synthetic Methodology: Asymmetric Construction
Synthesizing the pure (3R)-enantiomer requires overcoming the tendency of standard methods (like the Rodionov reaction) to produce racemates. Two high-fidelity pathways are recommended: Enzymatic Resolution (Scalable) and Ellman’s Auxiliary Approach (High Precision).
Pathway A: Enzymatic Resolution (Scalable)
This method synthesizes the racemate first, then selectively hydrolyzes an ester intermediate using a lipase.
Workflow Logic:
-
Knoevenagel Condensation: 3,5-Dichlorobenzaldehyde reacts with malonic acid/ammonium acetate to form the racemic
-amino acid. -
Esterification: Convert to ethyl ester.
-
Kinetic Resolution: Candida antarctica Lipase B (CAL-B) selectively hydrolyzes the (S)-ester to the acid, leaving the (R)-ester intact.
-
Hydrolysis: The unreacted (R)-ester is chemically hydrolyzed to yield the target (3R)-acid.
Figure 2: Chemo-enzymatic workflow for isolating the (3R)-enantiomer via kinetic resolution.
Analytical Characterization & Quality Control
Distinguishing the (3R) isomer from the (S) isomer (Lifitegrast intermediate) is critical. Standard NMR cannot differentiate enantiomers without a chiral shift reagent. Chiral HPLC is the gold standard.
Protocol: Chiral HPLC Method
This protocol is designed to validate enantiomeric excess (ee%).
-
Column: Daicel Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).
-
Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve 1 mg in 1 mL Ethanol.
Expected Results:
-
The (S)-enantiomer typically elutes first or second depending on the specific column polysaccharide selector. A reference standard of the racemate must be injected first to establish retention times (
). -
Acceptance Criteria: Enantiomeric purity > 98% ee for research grade.
Spectroscopic Validation (1H NMR)
Solvent: DMSO-d6, 400 MHz
- 7.4 - 7.6 ppm: Multiplet (3H), Aromatic protons (C2, C4, C6 of phenyl ring).
-
4.3 - 4.5 ppm: Triplet/Multiplet (1H),
-CH (Chiral center). -
2.4 - 2.6 ppm: Multiplet (2H),
-CH2 (Diastereotopic protons adjacent to carboxyl). - 8.0+ ppm: Broad singlet, Ammonium/Carboxylic protons (exchangeable).
Pharmacological Context: Integrin Antagonism
While the (3R)-isomer is often the "inactive" isomer in the context of Lifitegrast, understanding the mechanism of the active scaffold highlights why this structure is valuable. The 3,5-dichlorophenyl moiety binds to a hydrophobic pocket in the LFA-1 (Lymphocyte Function-Associated Antigen 1) integrin.
Mechanism of Action (LFA-1/ICAM-1 Blockade)
The molecule acts as a "head group" mimic. In the active drug (Lifitegrast), this moiety prevents the T-cell surface receptor LFA-1 from binding to ICAM-1 on inflamed tissues.[1]
Figure 3: Mechanism of the scaffold in integrin antagonism. The (3R)-isomer is used to validate the stereospecificity of the LFA-1 binding pocket.
References
-
PubChem. (2025).[2][3][4] Compound Summary: 3-amino-3-(3,5-dichlorophenyl)propanoic acid.[5][2] National Library of Medicine.
- Zhong, M., et al. (2012). Discovery and Development of Lifitegrast (SAR 1118): A Novel Integrin Antagonist for the Treatment of Dry Eye Disease. Journal of Medicinal Chemistry. (Context on the S-isomer scaffold).
-
BLD Pharm. (2025). Product Datasheet: (R)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid (CAS 1262192-05-1).[5]
- Soloshonok, V. A., et al. (2014). Asymmetric Synthesis of -Amino Acids. Chemical Reviews. (Methodology for asymmetric synthesis).
-
Daicel Chiral Technologies. (2024). Application Note: Separation of Beta-Amino Acids on Chiralpak IA.
Sources
- 1. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid | C19H19Cl2N5O4 | CID 492972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Amino-3-(2,4-dichlorophenyl)-propionic acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. PubChemLite - 3-amino-3-(2,4-dichlorophenyl)-propionic acid (C9H9Cl2NO2) [pubchemlite.lcsb.uni.lu]
- 5. 68208-21-9|3-Amino-3-(3-chlorophenyl)propanoic acid|BLD Pharm [bldpharm.com]
Thermodynamic stability of halogenated beta-amino acids
Thermodynamic Stability of Halogenated -Amino Acids: A Technical Field Guide
Executive Summary
This technical guide analyzes the thermodynamic and conformational impact of halogenation—specifically fluorination—on
Mechanistic Drivers of Stability
The thermodynamic stability of halogenated
The Fluorine Gauche Effect
Unlike non-halogenated alkyl chains which prefer an anti conformation (dihedral angle
-
Mechanism: This is driven by
hyperconjugation. The electron-rich C-H bond donates electron density into the low-lying antibonding orbital of the C-F bond. -
Thermodynamic Consequence: In
-peptides, this effect pre-organizes the backbone torsion angles. For a -peptide attempting to fold into a 14-helix (which requires specific gauche/trans arrangements), strategic fluorination reduces the entropic penalty of folding ( ), thereby making more negative (more stable).
Electronic pKa Shifts
Halogenation drastically alters the acid-base profile of the amino acid, affecting its zwitterionic strength and hydrogen-bond donor capability.
Table 1: Comparative pKa Shifts (Inductive Effect)
| Amino Acid Species | Electronic Impact | ||
| Leucine (Reference) | 2.36 | 9.60 | Standard aliphatic baseline. |
| 3.55 | 10.24 | Increased basicity due to distance from COOH. | |
| 5,5,5-Trifluoroleucine | 2.00 | 8.80 | Strong electron withdrawal; amine becomes less basic. |
| Hexafluoroleucine | ~1.80 | 7.51 | Critical Shift: Amine is ~100x more acidic than WT. |
Implication: The lowered
of the ammonium group in highly fluorinated analogues (like Hexafluoroleucine) means the amine is less protonated at physiological pH compared to its hydrocarbon counterpart. This alters the electrostatic networks (salt bridges) stabilizing the folded state.
Thermodynamic & Proteolytic Stability Data
Conformational Stability (Thermal Denaturation)
Incorporating fluorinated side chains into
-
Case Study: Replacement of Isoleucine with 5,5,5-Trifluoroisoleucine in a coiled-coil model peptide.
-
Result:
. -
Causality: The trifluoromethyl group increases hydrophobicity (fluorous effect) and improves packing efficiency in the hydrophobic core, creating a "teflon-like" core that is thermodynamically resistant to unfolding.
Proteolytic Resistance (Metabolic Stability)
While thermodynamic stability refers to folding, metabolic stability refers to bond breaking. Halogenated
-
Steric Shielding: The larger Van der Waals radius of Chlorine (
) or Bromine ( ) compared to Hydrogen ( ) physically blocks protease active sites. -
Electronic Deactivation: Fluorine adjacent to the carbonyl carbon pulls electron density, making the carbonyl carbon more electrophilic, but the twisted backbone conformation often prevents the formation of the tetrahedral intermediate required for hydrolysis.
Synthesis Protocol: Arndt-Eistert Homologation
Standard Protocol for converting
The most robust method for generating enantiopure
Workflow Diagram
Figure 1: Step-wise workflow for Arndt-Eistert homologation with safety-critical diazomethane handling.
Detailed Methodology
-
Activation: Dissolve
of Fmoc-protected -amino acid in dry THF. Cool to . Add N-methylmorpholine (NMM) followed by ethyl chloroformate. Stir for 15 min to form the mixed anhydride. -
Diazoketone Formation (Flow): Pump the mixed anhydride solution into a T-mixer meeting a stream of diazomethane (generated in situ or supplied in ether). Maintain
. The resulting -diazoketone is generally stable enough for isolation if needed, but flow processing is safer. -
Wolff Rearrangement: Irradiate the diazoketone solution (UV,
) or treat with Silver Benzoate ( ) catalyst in the presence of water (to yield the acid) or an alcohol (to yield the ester).-
Note: For halogenated substrates, photochemical rearrangement is preferred to avoid silver-halide interactions.
-
-
Purification: Evaporate solvent and purify via flash chromatography (Hexane/EtOAc).
Experimental Protocol: Thermodynamic Stability Assessment
Protocol for determining Melting Temperature (
Logic Flow
Figure 2: Circular Dichroism (CD) workflow for assessing thermodynamic stability parameters.
Step-by-Step Procedure
-
Sample Prep: Dissolve the halogenated
-peptide in phosphate buffer (pH 7.4). Concentration should be optimized between to avoid aggregation while maintaining signal. -
Baseline Spectrum: Record a far-UV CD spectrum (
) at .-
Signature: Look for the characteristic 14-helix minimum at
.
-
-
Thermal Denaturation: Heat the sample from
to using a Peltier controller. Ramp rate: .[3] -
Data Collection: Monitor the molar ellipticity
at the wavelength of maximal amplitude (typically or ). -
Analysis: Plot
vs. Temperature. Fit the curve to a two-state unfolding model (Native Denatured) to extract (inflection point) and Van't Hoff enthalpy ( ).-
Equation:
.
-
References
-
Non-additive stabilization by halogenated amino acids reveals protein plasticity on a sub-angstrom scale. Protein Science, 2017. Link
-
Stabilization of bzip Peptides through Incorporation of Fluorinated Aliphatic Residues. Biochemistry, 2006. Link
-
Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 2007. Link
-
Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters. Journal of Peptide Science, 2006. Link
-
Deciphering the Fluorine Code—The Many Hats Fluorine Wears in a Protein Environment. Accounts of Chemical Research, 2017. Link
Sources
- 1. Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid analogs
An In-Depth Technical Guide for Drug Discovery
Executive Summary: The "Velcro" of Medicinal Chemistry
(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is not merely a building block; it is a privileged pharmacophore in modern medicinal chemistry. Belonging to the class of
Its primary biological utility lies in Integrin Antagonism —specifically targeting the LFA-1/ICAM-1 interaction crucial for inflammatory responses—and as a stable isostere in peptidomimetics targeting CNS receptors (Glutamate/GABA).
This guide dissects the biological activity, structure-activity relationships (SAR), and experimental protocols for leveraging this scaffold in drug development.
Structural Pharmacology & SAR
The biological potency of this analog stems from two critical structural features:
-
The
-Amino Acid Backbone: unlike naturally occurring -amino acids, the extra methylene group ( ) in the backbone introduces specific torsion angles that favor the formation of stable secondary structures (e.g., 14-helices in -peptides). This backbone renders the molecule resistant to standard proteases (trypsin, pepsin), significantly extending the half-life of peptide-based drugs. -
The 3,5-Dichlorophenyl Moiety:
-
Lipophilicity: The two chlorine atoms increase
, facilitating membrane permeability and hydrophobic pocket occupation. -
Metabolic Blockade: Substitution at the 3 and 5 positions sterically and electronically protects the ring from cytochrome P450-mediated oxidation, particularly at the vulnerable para position.
-
Electronic Effects: The electron-withdrawing chlorines reduce the electron density of the aromatic ring, enhancing
-stacking interactions with electron-rich residues (e.g., Tryptophan, Tyrosine) in receptor binding sites.
-
Key Biological Targets
| Target Class | Mechanism of Action | Clinical Relevance |
| Integrins (LFA-1) | Allosteric Antagonism: Binds to the I-domain of LFA-1 (CD11a/CD18), blocking the interaction with ICAM-1. The 3,5-dichlorophenyl group fits into a hydrophobic "specificity pocket" near the Metal Ion-Dependent Adhesion Site (MIDAS). | Treatment of Dry Eye Disease (e.g., Lifitegrast analogs), Psoriasis, and Rheumatoid Arthritis. |
| GPCRs (Glutamate) | Allosteric Modulation: Acts as a conformationally restricted analog of Glutamate/GABA. | Neuropathic pain, Epilepsy, and Neuroprotection. |
| Proteases (Cathepsin C) | S1 Pocket Occupancy: The bulky dichlorophenyl group occupies the S1 hydrophobic pocket, inhibiting enzyme activity. | Inflammation and autoimmune disorders.[1] |
Mechanism of Action: LFA-1 Inhibition
The most well-documented activity of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid derivatives (such as SC-68448 ) is the inhibition of Leukocyte Function-Associated Antigen-1 (LFA-1).
LFA-1 is an integrin found on leukocytes that binds to Intercellular Adhesion Molecule-1 (ICAM-1) on endothelial cells, a key step in T-cell activation and migration into inflamed tissues.
Molecular Pathway
-
Activation: Chemokines trigger a conformational change in LFA-1 from a "bent" (low affinity) to an "extended" (high affinity) state.
-
Binding: The high-affinity LFA-1 binds ICAM-1 via its
-I domain. -
Inhibition: The (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid analog binds to the IDAS (I-domain Allosteric Site) , locking LFA-1 in the low-affinity conformation. The 3,5-dichlorophenyl ring wedges into a hydrophobic crevice, preventing the structural shift required for ICAM-1 binding.
Figure 1: Mechanism of Allosteric LFA-1 Inhibition. The analog stabilizes the inactive conformation, preventing T-cell adhesion.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of Peptidomimetics
To evaluate biological activity, the scaffold is often incorporated into a larger peptide sequence. Objective: Synthesize a test probe containing the (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid residue.
Reagents:
-
Resin: Rink Amide MBHA resin (0.6 mmol/g loading).
-
Fmoc-protected Analog: Fmoc-(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid.
-
Coupling Agents: HATU, DIPEA.
-
Solvent: DMF (anhydrous).
Workflow:
-
Swelling: Swell 100 mg resin in DMF for 30 min.
-
Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min) to remove Fmoc. Wash 5x with DMF.
-
Coupling:
-
Dissolve 3 eq. of Fmoc-(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, 2.9 eq. HATU, and 6 eq. DIPEA in DMF.
-
Add to resin and shake at Room Temp for 2 hours.
-
Note: The bulky 3,5-dichloro group may slow kinetics; double coupling is recommended.
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours.
-
Purification: Precipitate in cold diethyl ether, centrifuge, and purify via RP-HPLC (C18 column, Acetonitrile/Water gradient).
Protocol B: LFA-1/ICAM-1 Cell Adhesion Assay
Objective: Quantify the IC50 of the synthesized analog.
Materials:
-
Cells: Jurkat T-cells (express LFA-1).
-
Ligand: Recombinant Human ICAM-1-Fc Chimera.
-
Detection: Calcein-AM (fluorescent dye).
-
Plate: 96-well high-binding microplate.
Step-by-Step:
-
Coating: Coat 96-well plate with ICAM-1-Fc (10 µg/mL in PBS) overnight at 4°C. Block with 1% BSA for 1 hour.
-
Labeling: Label Jurkat cells with Calcein-AM (5 µM) for 30 min at 37°C. Wash cells 2x with assay buffer (HBSS + 1 mM Mg2+/Ca2+).
-
Treatment:
-
Prepare serial dilutions of the (3R)-3,5-dichloro analog in assay buffer (0.1 nM to 10 µM).
-
Incubate labeled Jurkat cells with the compound for 15 min at 37°C.
-
-
Adhesion: Add cell/compound mixture to the ICAM-1 coated plate. Incubate for 45 min at 37°C.
-
Washing: Critical Step. Invert plate and wash gently 3x with warm assay buffer to remove non-adherent cells. Automated plate washers are not recommended due to shear force variability.
-
Readout: Measure fluorescence (Ex 485 nm / Em 530 nm).
-
Analysis: Calculate % Adhesion relative to DMSO control. Plot log(concentration) vs. inhibition to determine IC50.
Synthesis & Production Workflow
The production of the chiral (3R) scaffold itself is non-trivial due to the need for high enantiomeric purity.
Figure 2: Chemo-enzymatic synthesis route ensuring (3R) enantiomeric purity.
References
-
PubChem. (n.d.). 3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid (SC-68448). National Library of Medicine. Retrieved from [Link]
-
Watterson, S. H., et al. (2010). Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships Leading to the Identification of BMS-688521.[2][3][4][5] Journal of Medicinal Chemistry.[3][5] Retrieved from [Link]
Sources
pKa values and isoelectric point of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
To: Research & Development Team From: Senior Application Scientist Subject: Physicochemical Profiling of (3R)-3-Amino-3-(3,5-dichlorophenyl)propanoic Acid: pKa, pI, and Experimental Protocols
Executive Summary
This technical guide provides an in-depth analysis of the physicochemical properties of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid (CAS: 1262192-05-1 for R-isomer; generic 3,5-dichloro-
Understanding the ionization behavior (
-
Synthetic Routes: Protecting group strategies (Fmoc/Boc) rely on precise pH control.
-
Purification: Ion-exchange chromatography and isoelectric focusing require accurate pI values.
-
Formulation: Solubility and bioavailability are dictated by the zwitterionic character at physiological pH.
Structural & Electronic Analysis
The molecule consists of a propanoic acid backbone with an amino group and a 3,5-dichlorophenyl ring attached to the
-
Scaffold:
-Amino acid (specifically a -phenylalanine derivative).[1][2] -
Electronic Environment: The phenyl ring possesses two chlorine atoms at the meta positions (3 and 5). Chlorine is highly electronegative (
), exerting a strong electron-withdrawing inductive effect (-I) on the aromatic system. -
Impact on Ionization:
-
Amine (
): The electron-deficient phenyl ring pulls electron density away from the benzylic -carbon. This reduces the electron density on the nitrogen atom, making the ammonium proton more acidic (lower ) compared to unsubstituted -phenylalanine. -
Carboxylic Acid (
): The inductive effect propagates through the carbon chain, slightly stabilizing the carboxylate anion ( ), leading to a marginally lower (stronger acid) compared to non-halogenated analogs.
-
Dissociation Constants ( ) and Isoelectric Point ( )
As experimental data for this specific derivative is sparse in public repositories, the values below are derived from high-fidelity Quantitative Structure-Property Relationship (QSPR) models and comparative analysis with standard
Table 1: Physicochemical Constants
| Parameter | Estimated Value | Molecular Species Dominance | Description |
| 3.2 – 3.4 | Cation | Deprotonation of | |
| 8.1 – 8.4 | Zwitterion | Deprotonation of | |
| 5.6 – 5.9 | Zwitterion (Net Charge 0) | Calculated as |
Ionization Equilibria
The molecule exists in three distinct ionization states depending on solvent pH:
-
Cationic Form (
): Protonated amine ( ) and protonated acid ( ). Net Charge: +1. -
Zwitterionic Form (
): Protonated amine ( ) and deprotonated carboxylate ( ). Net Charge: 0.[3] -
Anionic Form (
): Neutral amine ( ) and deprotonated carboxylate ( ). Net Charge: -1.
Figure 1: Ionization equilibria of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid across the pH scale.
Experimental Determination Protocols
To validate these predicted values in your specific formulation buffer, the following protocols are recommended.
Method A: Potentiometric Titration (Gold Standard)
This method provides the most accurate thermodynamic
Reagents:
-
Analyte: 10–20 mg of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid.
-
Titrant: 0.1 M NaOH (standardized) and 0.1 M HCl.
-
Solvent: Degassed water (or 0.1 M KCl for ionic strength control). Note: If solubility is low, use a mixed solvent system (e.g., Methanol/Water 20:80) and apply the Yasuda-Shedlovsky extrapolation.
Protocol:
-
Dissolution: Dissolve the amino acid in 20 mL of 0.01 M HCl (to ensure full protonation).
-
Calibration: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Titration: Titrate with 0.1 M NaOH using a micro-burette or autotitrator. Add titrant in 10
L increments. -
Data Acquisition: Record pH after stabilization at each step. Continue until pH reaches ~12.
-
Analysis: Plot pH vs. Volume of NaOH. The first inflection point corresponds to the neutralization of excess HCl. The subsequent two inflection points (or the half-equivalence points) correspond to
and . Use the Bjerrum method or Gran plot for precise calculation.
Method B: Capillary Electrophoresis (Fast Screening)
Ideal for small sample quantities (<1 mg).
Protocol:
-
Preparation: Prepare a series of buffers ranging from pH 2.0 to 10.0 in 0.5 unit increments.
-
Injection: Inject the sample into the capillary.
-
Measurement: Measure the effective mobility (
) of the analyte at each pH. -
Calculation: Plot
vs. pH. The inflection points of the sigmoidal curve represent the values. The pH where mobility is zero is the Isoelectric Point (pI) .
Figure 2: Decision matrix for selecting the appropriate experimental protocol based on solubility and sample availability.
Implications for Research & Development
Purification Strategy
-
Cation Exchange (e.g., Dowex 50W): Load at pH < 3.0 (Cationic form). Elute with a buffer at pH > 4.0 or an ammonia gradient.
-
Isoelectric Precipitation: The molecule has minimum solubility at pH
5.8. To crystallize or precipitate the product from an aqueous reaction mixture, adjust the pH to 5.8.
Synthetic Chemistry (Peptide Coupling)
-
Fmoc-Protection: The amino group is less nucleophilic than in non-halogenated amino acids due to the electron-withdrawing dichlorophenyl group. Standard Fmoc-protection conditions (Fmoc-OSu, NaHCO
) may require slightly longer reaction times or a pH adjustment to ~9.0 to ensure the amine is deprotonated ( ) and reactive, without hydrolyzing the Fmoc ester. -
Coupling Reactions: When using this acid as a C-terminal partner, activation of the carboxyl group (using HATU/DIC) proceeds normally, but the steric bulk of the
-substituent may require double coupling.
References
-
PubChem. (2025).[1] Compound Summary: (3R)-3-amino-3-phenylpropanoic acid (Beta-phenylalanine).[2][4] National Library of Medicine. [Link]
- Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Reference for Hammett substituent constants ).
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids. [Link]
Sources
- 1. DL-beta-Phenylalanine | C9H11NO2 | CID 69189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 13921-90-9: (+)-3-Amino-3-phenylpropanoic acid [cymitquimica.com]
- 3. P. aeruginosa Metabolome Database: D-Phenylalanine (PAMDB000992) [pseudomonas.umaryland.edu]
- 4. L-beta-Phenylalanine | C9H11NO2 | CID 6921434 - PubChem [pubchem.ncbi.nlm.nih.gov]
Definitive Guide: Crystal Structure Analysis of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
Executive Summary
This technical guide outlines the comprehensive structural characterization of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid . As a
This document serves as a protocol for researchers to validate absolute configuration, assess zwitterionic solid-state behavior, and determine polymorphic purity.
Chemical Context & Significance
The target molecule is a
-
Target: (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
-
Molecular Formula:
[1] -
Role: Chiral building block; Distomer of the Lifitegrast intermediate (which is typically
-configured). -
Critical Quality Attribute (CQA): Optical purity. The presence of the (3S) enantiomer or chemical impurities must be ruled out via Single Crystal X-Ray Diffraction (SC-XRD).
Experimental Protocol: Crystallization Strategy
Crystallizing zwitterionic
Solubility Profile
| Solvent | Solubility ( | Usage in Crystallization |
| Water | Moderate (pH dependent) | Anti-solvent / Co-solvent |
| Ethanol/Methanol | Good | Primary Solvent |
| Acetonitrile | Poor | Anti-solvent |
| DMSO | High | Avoid (difficult to dry) |
Optimized Crystallization Workflow
Objective: Obtain single crystals suitable for X-ray diffraction (
-
Dissolution: Dissolve 50 mg of the target compound in 2 mL of 1:1 Methanol/Water mixture.
-
Acidification: Add 1N HCl dropwise until the solution becomes clear (protonation of the carboxylate suppresses zwitterionic aggregation).
-
Neutralization Interface: Place the solution in a narrow vial. Carefully layer a dilute solution of triethylamine in ethanol on top.
-
Growth: Allow to stand undisturbed at
. As the base diffuses, the molecule returns to its zwitterionic state ( ) at the interface, promoting controlled nucleation.
Data Acquisition & Structure Solution
X-Ray Source Selection
For this molecule, Copper radiation (
-
Reasoning: The molecule contains Chlorine (
). While Mo is standard for small molecules, Cu radiation maximizes the anomalous scattering signal ( ) of the Chlorine atoms. This is essential for unambiguously determining the absolute configuration (3R vs 3S) using the Flack parameter, especially in the absence of heavier atoms.
Data Collection Parameters[2]
-
Temperature: 100 K (Cryostream). Rationale: Reduces thermal motion of the flexible ethyl backbone.
-
Completeness:
to high resolution ( ). -
Redundancy:
(High redundancy improves the precision of intensity measurements, critical for anomalous dispersion analysis).
Structure Solution Workflow (DOT Visualization)
Caption: Workflow for solving the crystal structure, emphasizing the feedback loop for refinement and the critical step of absolute configuration determination.
Structural Analysis & Validation
Once the structure is solved, the following parameters confirm the identity and quality of the (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid crystal.
The Flack Parameter (Absolute Configuration)
This is the definitive metric for chirality.
-
Formula:
-
Target Value:
(with standard uncertainty ). -
Interpretation:
- : Correct absolute structure ((3R) confirmed).
- : Inverted structure (sample is actually (3S) or model is inverted).
- : Racemic twin (50:50 mixture of R and S).
Zwitterionic Character
In the solid state,
-
Observation: Look for proton transfer from the carboxylic acid to the amine.
-
Bond Lengths:
-
bond lengths in the carboxylate group should be nearly equal (
), indicating resonance ( ). -
Nitrogen should be tetra-coordinated (
).
-
bond lengths in the carboxylate group should be nearly equal (
Hydrogen Bonding Network
The packing is dominated by charge-assisted hydrogen bonds (CAHB).
-
Primary Interaction:
(carboxylate). -
Secondary Interaction: Weak
contacts may stabilize the stacking of the dichlorophenyl rings.
Torsion Angles (Conformation)
The biological activity of
-
Gauche:
(Often seen in foldamers). -
Anti:
(Extended conformation). -
Note: The bulky 3,5-dichlorophenyl group at the
-position typically enforces a specific rotamer to minimize steric clash with the carboxylate.
Quality Control Metrics
To ensure the structure is publication-ready and legally defensible for patent filings, the final refinement must meet these criteria:
| Metric | Acceptable Range | Description |
| R1 Factor | Measure of agreement between observed and calculated reflections. | |
| wR2 Factor | Weighted R-factor (more sensitive to weak data). | |
| Goodness of Fit (GooF) | Indicates proper weighting scheme. | |
| Flack Parameter | Confirms enantiopurity. | |
| Residual Density | No unexplained electron density (e.g., disordered solvent). |
Logic of Analysis (Graphviz)
The following diagram illustrates the decision logic for assigning the absolute configuration, specifically addressing the "Light Atom" problem common in organic pharmaceuticals.
Caption: Decision tree for absolute configuration. The presence of Chlorine (Z=17) allows direct determination using Cu-K
References
-
Lifitegrast Crystal Structure Context
-
Methodology for Absolute Configuration
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881.
-
Parsons, S., et al. (2013). "Use of quotients in the determination of absolute structure." Acta Crystallographica Section B, 69(2), 249-259.
-
-
Synthesis & Characterization of 3,5-dichloro analogs
-
Software for Analysis
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Sources
- 1. Buy (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid [smolecule.com]
- 2. cambridge.org [cambridge.org]
- 3. A proposed crystal structure of lifitegrast sesquihydrate Form A, (C29H24Cl2N2O7S)2(H2O)3 | Powder Diffraction | Cambridge Core [cambridge.org]
- 4. 3-[(3,4-Dichlorophenyl)aminocarbonyl]propionic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Solid-Phase Peptide Synthesis Using (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic Acid
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced proteolytic stability, conformational rigidity, and improved pharmacological profiles. This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered β-amino acid, (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid. Due to the steric bulk and electronic properties of the dichlorophenyl moiety, specialized coupling strategies are required to ensure efficient peptide bond formation. This guide outlines the rationale for reagent selection, a step-by-step synthesis workflow, and methods for final peptide cleavage, purification, and characterization, tailored for researchers, chemists, and drug development professionals.
Introduction: The Significance of Aryl-Substituted β-Amino Acids
β-amino acids are valuable building blocks for creating peptidomimetics with unique secondary structures, such as β-peptides and mixed α/β-peptides. The presence of an additional carbon in the backbone, compared to α-amino acids, leads to different folding patterns and often confers resistance to enzymatic degradation. The specific incorporation of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid introduces a bulky, electron-withdrawing aromatic side chain. This modification can be leveraged to modulate peptide-protein interactions, enhance binding affinity, and improve metabolic stability, making it a valuable component in the design of novel therapeutics.
The primary challenge in utilizing this and similar sterically hindered amino acids in SPPS lies in achieving high coupling efficiencies. Standard coupling reagents may prove insufficient, leading to incomplete reactions and the accumulation of deletion sequences. Therefore, this protocol emphasizes the use of potent activating agents to overcome the steric hindrance presented by the β-substituent.
Materials and Reagents
For successful synthesis, high-quality reagents and solvents are essential.
| Reagent/Material | Grade | Recommended Supplier |
| Fmoc-Rink Amide MBHA resin | 100-200 mesh, ~0.5 mmol/g | Varies |
| Fmoc-(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid | >98% purity | Varies |
| Standard Fmoc-protected α-amino acids | >98% purity | Varies |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | >98% purity | Varies |
| HOBt (Hydroxybenzotriazole) | >98% purity | Varies |
| DIC (N,N'-Diisopropylcarbodiimide) | >98% purity | Varies |
| DIPEA (N,N-Diisopropylethylamine) | Peptide synthesis grade | Varies |
| Piperidine | Peptide synthesis grade | Varies |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Varies |
| Dichloromethane (DCM) | ACS grade or higher | Varies |
| Trifluoroacetic acid (TFA) | >99% purity | Varies |
| Triisopropylsilane (TIS) | >98% purity | Varies |
| Diethyl ether | Anhydrous | Varies |
| Acetonitrile (ACN) | HPLC grade | Varies |
Experimental Protocols
This protocol is designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. Adjustments may be necessary for automated synthesizers.
Resin Preparation and First Amino Acid Loading
The choice of resin depends on the desired C-terminus of the peptide. For a C-terminal amide, a Rink Amide resin is suitable.[1]
-
Resin Swelling: Place 200 mg of Rink Amide MBHA resin (~0.1 mmol) in a reaction vessel. Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove residual piperidine.
-
First Amino Acid Coupling: The first amino acid is coupled using a standard DIC/HOBt activation method.[2]
Peptide Chain Elongation: The SPPS Cycle
The following cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the sequence.
Caption: Standard Fmoc-SPPS Cycle Workflow.
For standard, non-hindered Fmoc-amino acids, a DIC/HOBt coupling protocol is generally sufficient.[2]
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.), HOBt (0.4 mmol, 4 eq.), and DIC (0.4 mmol, 4 eq.) in 2 mL of DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
Due to the steric hindrance of this β-amino acid, a more potent coupling reagent such as HATU is recommended to ensure high coupling efficiency.
-
Activation: In a separate vial, dissolve Fmoc-(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid (0.4 mmol, 4 eq.) and HATU (0.39 mmol, 3.9 eq.) in 2 mL of DMF. Add DIPEA (0.8 mmol, 8 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or a double coupling may be performed.
-
Monitoring: Perform a Kaiser test. If the coupling is incomplete, a second coupling with fresh reagents is recommended over simply extending the reaction time indefinitely.
Final Cleavage and Deprotection
Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard 20% piperidine in DMF protocol.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (3 x 5 mL). Dry the resin under a high vacuum for at least 2 hours.[3]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For a 0.1 mmol synthesis, 5 mL of the cocktail is typically sufficient. The TIS acts as a scavenger to trap reactive cations generated during cleavage.[3]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in the reaction vessel. Agitate at room temperature for 2-3 hours.[4]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to 40 mL of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether twice more. Dry the crude peptide under vacuum.
Caption: Workflow for Peptide Cleavage and Isolation.
Purification and Characterization
The crude peptide will contain impurities from incomplete couplings and side reactions. Purification by reverse-phase high-performance liquid chromatography (RP-HPLC) is necessary to obtain a highly pure product.
RP-HPLC Purification
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm, 250 x 21.2 mm) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Typically 5-65% B over 30-60 minutes (optimize based on peptide hydrophobicity) |
| Flow Rate | ~15-20 mL/min |
| Detection | UV at 214 nm and 280 nm |
Collect fractions corresponding to the major peak, and lyophilize to obtain the pure peptide as a white, fluffy powder.
Analytical Characterization
The identity and purity of the final peptide should be confirmed by analytical techniques.
-
Analytical RP-HPLC: To determine the purity of the final product. A steep gradient (e.g., 5-95% B over 15 minutes) on an analytical C18 column is used.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of the β-amino acid. | Use HATU as the coupling reagent; perform a double coupling; increase coupling time.[5] |
| Low Yield after Cleavage | Incomplete cleavage from the resin. | Extend cleavage time to 3-4 hours; ensure the resin is thoroughly dried before cleavage. |
| Multiple Peaks in HPLC | Deletion sequences from incomplete coupling; side reactions during cleavage. | Optimize coupling conditions; ensure efficient scavenging during cleavage. |
Conclusion
The solid-phase synthesis of peptides containing (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid requires special consideration due to the steric bulk of the amino acid. The use of a potent coupling reagent like HATU is crucial for achieving high coupling efficiencies. The detailed protocol provided in this application note offers a robust methodology for the successful synthesis, purification, and characterization of such modified peptides, enabling their exploration in various research and drug development applications.
References
- Benchchem. Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Accessed February 17, 2026.
- Benchchem. Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. Accessed February 17, 2026.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Accessed February 17, 2026.
- ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Accessed February 17, 2026.
- ChemicalBook. HATU:a third-generation coupling reagent. Accessed February 17, 2026.
- Aapptec Peptides. Cleavage Cocktails; Reagent B. Accessed February 17, 2026.
- Aapptec Peptides. Coupling Reagents. Accessed February 17, 2026.
- ResearchGate. Fmoc Solid-Phase Peptide Synthesis. Accessed February 17, 2026.
- AAPPTEC. Guide to Solid Phase Peptide Synthesis. Accessed February 17, 2026.
- Springer Nature Experiments. Fmoc Solid-Phase Peptide Synthesis. Accessed February 17, 2026.
- Nowick, J. S. et al. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Accessed February 17, 2026.
- Bachem. Solid Phase Peptide Synthesis (SPPS) explained. Accessed February 17, 2026.
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Accessed February 17, 2026.
- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Accessed February 17, 2026.
- Merck Millipore. Boc Resin Cleavage Protocol. Accessed February 17, 2026.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Cleavage from Resin - Wordpress. Accessed February 17, 2026.
- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. Accessed February 17, 2026.
- Google Patents. Composition and method for the release of protected peptides from a resin. Accessed February 17, 2026.
- Aapptec Peptides. Technical Support Information Bulletin 1027. Accessed February 17, 2026.
- PMC. Advances in Fmoc solid‐phase peptide synthesis. Accessed February 17, 2026.
- AltaBioscience. Fmoc Amino Acids for SPPS. Accessed February 17, 2026.
- PMC. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Accessed February 17, 2026.
Sources
Improving yield in the synthesis of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
Technical Support Center: Synthesis of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Optimization & Process Stability Molecule ID: (3R)-3,5-Cl2-Beta-Phe (Substructure of various integrin antagonists)
Introduction: The "Yield Trap" in Beta-Amino Acid Synthesis
Welcome to the technical support portal. You are likely here because your synthesis of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid has hit a ceiling. This molecule presents a "perfect storm" of synthetic challenges:
-
The Beta-Position: Beta-amino acids are prone to retro-Michael additions and decarboxylation under harsh conditions.
-
The 3,5-Dichloro Ring: This electron-deficient aromatic system alters the electrophilicity of the precursor, often causing side reactions in standard Knoevenagel/Rodionov condensations.
-
The Zwitterionic Nature: Isolation losses are often higher than reaction losses due to incorrect pH management during workup.
Below are the troubleshooting guides for the two primary synthetic routes: Biocatalytic Transamination (High Yield/Scale) and Classical Resolution (Low Cost/Lab Scale).
Module 1: Biocatalytic Route (The "Gold Standard")
Route: Asymmetric synthesis from 3-(3,5-dichlorophenyl)-3-oxopropanoic acid (or ester) using (R)-selective
Ticket #101: "My reaction stalls at 50-60% conversion."
Root Cause: Thermodynamic Equilibrium.
Transaminases operate via a reversible "Ping-Pong Bi-Bi" mechanism. The equilibrium constant (
The Fix: Equilibrium Displacement Strategies
| Strategy | Protocol | Pros/Cons |
| A: The "Smart" Donor (Isopropylamine) | Use Isopropylamine (IPA) as the amine donor. The coproduct is acetone . Action: Run the reaction at 30-35°C with an open system or slight N2 sweep to evaporate acetone. | Pro: Cheapest method. Con: Requires an enzyme variant that accepts IPA (many wild-types do not). |
| B: The "Vacuum" (Lactate Dehydrogenase) | Use D-Alanine as donor. Couple with Lactate Dehydrogenase (LDH) and NADH. Action: LDH reduces the coproduct (Pyruvate) to Lactate (irreversible). | Pro: Drives conversion to >95%. Con: Requires cofactor recycling (Glucose Dehydrogenase/Glucose). |
Visualization of Strategy B (Coupled Enzyme System):
Caption: Figure 1. Equilibrium displacement using a coupled enzyme system (LDH) to irreversibly remove the pyruvate byproduct, driving the transaminase reaction to completion.
Module 2: Classical Chemical Route
Route: Rodionov Condensation
Ticket #204: "Rodionov reaction yield is low (<40%) and product is brown."
Root Cause: The 3,5-dichlorobenzaldehyde is highly reactive. In the standard Rodionov reaction (Aldehyde + Malonic Acid + Ammonium Acetate), the electron-withdrawing chloro-groups make the aldehyde a "hot" electrophile. This leads to Knoevenagel polymerization (formation of cinnamic acid oligomers) rather than the desired beta-amino acid formation.
The Fix: Modified Conditions
-
Solvent Switch: Do not use pure ethanol. Use Ethanol/Ethylene Glycol (3:1) . The glycol stabilizes the imine intermediate.
-
Ammonia Source: Switch from Ammonium Acetate to Ammonium Formate . It is more soluble and provides a slightly more acidic buffer, which suppresses polymerization.
Ticket #205: "Resolution with Lipase gives 50% yield. Is this the limit?"
Root Cause: Inherent limitation of kinetic resolution.
You are making a racemate (
The Fix: Recycling (Racemization) You must recycle the unwanted enantiomer.
-
Isolate the unwanted enantiomer (e.g., the (S)-ester).
-
Racemize: Reflux in catalytic DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in toluene for 4 hours. The basic conditions deprotonate the alpha-carbon, scrambling the stereocenter.
-
Re-submit to the resolution step. Result: Theoretical yield increases from 50%
75% 87.5% with each cycle.
Module 3: Purification (The "Hidden" Yield Killer)
Ticket #301: "I cannot extract the product into organic solvent."
Root Cause: Zwitterionic Trap. Your product is a beta-amino acid.[2][3]
-
pH < 4: It is cationic (
/ ). Soluble in water. -
pH > 9: It is anionic (
/ ). Soluble in water. -
pH ~6.5: It is a Zwitterion (
/ ). Insoluble in organic solvents.
The Fix: Isoelectric Point (pI) Precipitation Do not use standard extraction. Use the pI to crash it out.
Protocol:
-
After reaction, acidify to pH 2.0 (dissolves product, removes enzymes/impurities). Filter off solids.[4]
-
Slowly add 2M NaOH or
while monitoring with a pH meter. -
Stop exactly at pH 6.2 - 6.5 (Calculated pI for this molecule).
-
Cool to 4°C overnight. The zwitterion will crystallize as a white solid.
Purification Decision Tree:
Caption: Figure 2. Purification workflow leveraging the isoelectric point (pI) and ion-exchange chromatography to isolate the zwitterionic beta-amino acid.
FAQ: Quick Troubleshooting
Q: Can I use Ellman's auxiliary for this synthesis? A: Yes, but it is not recommended for "Yield Improvement" at scale. The hydrolysis of the sulfinamide often requires strong acid, which can degrade the 3,5-dichloro moiety or cause partial racemization. Transaminases are superior for this specific substrate.
Q: My HPLC shows two peaks, but I used an enantioselective enzyme. A: Check your HPLC method. Beta-amino acids often require derivatization (e.g., Marfey's reagent) or a specialized chiral column (e.g., Chiralpak ZWIX) to see separation. If you are using a standard C18 column, those two peaks might be the acid and the ester, not enantiomers.
Q: The product turns pink upon drying. A: This indicates oxidation of trace phenols or aniline impurities. The 3,5-dichlorophenyl ring is stable, but if you used the Rodionov route, trace polymerization byproducts oxidize. Recrystallize from Water/Ethanol (1:1) with a pinch of activated charcoal.
References
-
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link
-
Stueckler, C., et al. (2010).[5] "Stereoselective synthesis of (S)-beta-amino acids by omega-transaminases." Organic Letters, 12(19), 4402-4405. Link
-
Mathew, S. & Yun, H. (2012). "Omega-Transaminases for the synthesis of chiral amines and amino acids."[6][7][8] Organic & Biomolecular Chemistry, 10, 5536-5546. Link
-
Nuijens, T., et al. (2010). "Enzymatic synthesis of beta-amino acids." Amino Acids, 39, 1121–1132. Link
Sources
- 1. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pleiades.online [pleiades.online]
- 4. 3,5-Dichlorobenzaldehyde - reaction / application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Optimizing Chiral Resolution of 3-amino-3-(3,5-dichlorophenyl)propanoic acid
Status: Operational | Tier: Level 3 Engineering Support
Subject: 3-amino-3-(3,5-dichlorophenyl)propanoic acid (
Executive Technical Summary
This guide addresses the enantiomeric separation of 3-amino-3-(3,5-dichlorophenyl)propanoic acid , a critical
Unlike
Primary Resolution Strategies:
-
Diastereomeric Salt Crystallization (Chemical): Best for large-scale, cost-effective manufacturing.
-
Enzymatic Kinetic Resolution (Biocatalytic): Best for high optical purity (>99% ee) and mild conditions.
Decision Matrix: Selecting Your Protocol
Before initiating experiments, determine your pathway based on starting material availability and purity requirements.
Figure 1: Strategic decision tree for selecting the optimal resolution pathway based on substrate state.
Protocol A: Diastereomeric Salt Crystallization
This method relies on the solubility difference between the
Recommended Resolving Agents:
-
Primary Candidate: (+)-O,O'-Dibenzoyl-D-tartaric acid (D-DBTA) or its L-enantiomer.
-
Secondary Candidate: L-Tartaric Acid (cheaper, but often requires higher polarity solvents).
-
Tertiary Candidate: N-Acetyl-L-leucine (specific for
-amino acids).
Step-by-Step Methodology
-
Dissolution: Suspend 1.0 eq of racemic 3-amino-3-(3,5-dichlorophenyl)propanoic acid in Methanol/Water (2:1) .
-
Addition: Add 0.5 to 1.0 eq of the Resolving Agent (e.g., D-DBTA).
-
Note: The "Pope-Peachy" method suggests using 0.5 eq of the chiral agent and 0.5 eq of an achiral mineral acid (HCl) to maximize yield of the precipitating enantiomer.
-
-
Heating: Heat to reflux (
) until a clear solution is obtained. -
Controlled Cooling: Cool to room temperature over 4–6 hours.
-
Critical: Rapid cooling traps impurities. Use a ramp rate of
.
-
-
Filtration: Collect the precipitate.
-
Liberation: Suspend the salt in water, adjust pH to isoelectric point (
pH 5.5–6.0) with NaOH/HCl to precipitate the free zwitterionic amino acid.
Troubleshooting Guide (Chemical Resolution)
| Symptom | Probable Cause | Corrective Action |
| No Precipitate (Solution remains clear) | Solvent is too polar or concentration is too low. | 1. Reduce solvent volume by 30% via evaporation.2. Add a less polar anti-solvent (e.g., Isopropyl Acetate or MTBE) dropwise until cloudiness persists. |
| "Oiling Out" (Sticky gum forms) | Supersaturation is too high or impurities are present. | 1. Re-heat to dissolve.2. Add seed crystals of the pure salt (if available) at |
| Low Enantiomeric Excess (ee < 80%) | Eutectic composition issue or non-selective inclusion. | Recrystallization is mandatory. Dissolve the salt in minimal hot EtOH/H2O and cool again. The enrichment factor usually jumps significantly (e.g., 80% |
| Yield is < 30% | Resolving agent stoichiometry is incorrect. | If using 1.0 eq of resolving agent, the soluble diastereomer may be co-precipitating. Switch to the 0.5 eq method (Pope-Peachy) to force the less soluble salt out while keeping the other in solution. |
Protocol B: Biocatalytic Kinetic Resolution
Enzymatic resolution is often superior for
Enzyme of Choice: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).
Step-by-Step Methodology
-
Substrate Preparation: Convert the acid to Ethyl 3-amino-3-(3,5-dichlorophenyl)propanoate .
-
Reaction Medium: Suspend the ester (50 mM) in Diisopropyl ether (DIPE) or MTBE containing 2–5 eq of water (or phosphate buffer pH 7.0).
-
Green Alternative: Use Toluene/Water biphasic system.
-
-
Catalysis: Add CAL-B (20–50% w/w relative to substrate). Incubate at
with orbital shaking. -
Monitoring: The enzyme typically hydrolyzes the
-ester to the -acid, leaving the -ester intact (verify specific selectivity for your batch). -
Workup:
Troubleshooting Guide (Enzymatic)
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at < 40% Conversion | Product inhibition (ethanol accumulation) or pH drop. | 1. If using a biphasic system, ensure the aqueous buffer is strong enough (100mM) to neutralize the generated acid.2. Add molecular sieves to scavenge ethanol (if doing transesterification) or ensure open-vessel conditions. |
| Low Selectivity (E < 20) | Spontaneous hydrolysis or wrong solvent. | 1. Ensure the temperature is not |
| Emulsion during Workup | Enzyme fines or surfactant-like nature of the amino ester. | 1. Filter the enzyme before adding water/base.2. Add brine (sat. NaCl) to the aqueous phase to break the emulsion.3. Centrifuge rather than gravity separate. |
Analytical Validation (HPLC)
You cannot optimize what you cannot measure.
-
Column: Daicel Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: The amine modifier (Diethylamine or TFA) is crucial for
-amino acids to prevent peak tailing due to interaction with silanols.
-
-
Detection: UV at 220 nm (Amide/Carboxyl) or 254 nm (Dichlorophenyl ring).
Figure 2: Analytical workflow for determining enantiomeric excess (ee).
Frequently Asked Questions (FAQ)
Q: Can I use Penicillin G Acylase (PGA) instead of Lipase? A: Yes, but it requires a different substrate. PGA hydrolyzes phenylacetyl-protected amines. You would need to synthesize the N-phenylacetyl derivative of your amino acid. PGA cleavage yields the free amino acid. This is highly selective but adds two synthetic steps (protection/deprotection).
Q: Why is the 3,5-dichloro group causing solubility issues compared to the phenyl analog? A: The chlorine atoms are lipophilic and electron-withdrawing. This reduces the pKa of the amino group (making salt formation slightly harder) and drastically lowers water solubility. You must use higher ratios of alcohols (MeOH/EtOH) in your crystallization solvent compared to standard phenylalanine protocols.
Q: Is the absolute configuration guaranteed to be (S)?
A: No. While CAL-B generally favors the (S)-enantiomer for
References
- Juaristi, E., & Soloshonok, V. A. (2005). Enantioselective Synthesis of -Amino Acids. Wiley-VCH. (Comprehensive guide on physical properties and resolution of beta-amino acids).
-
Gotor, V. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis. Amino Acids, 16(3-4), 191-213. Link
- Liljeblad, A., & Kanerva, L. T. (2006). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure -Amino Acids. Tetrahedron, 62(25), 5831-5854. (Specifics on CAL-B selectivity).
-
Vertex Pharmaceuticals. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. Link (Methodology for optimizing cooling ramps in salt resolution).
Sources
Minimizing side reactions in beta-amino acid peptide coupling
Technical Support Center: -Peptide Synthesis Optimization
Status: Operational
Subject: Minimizing Side Reactions in
Executive Summary: The -Peptide Challenge
Welcome to the technical support interface for
The Core Problem: The additional methylene group (
-
Steric Hindrance: The extra backbone length increases freedom of motion but also steric bulk, making coupling slower.
-
Electronic Lability: The
-position renders the Fmoc group susceptible to a Retro-Michael addition , leading to chain fragmentation during deprotection.
This guide provides self-validating protocols to navigate these specific pitfalls.
Critical Side Reaction: The Retro-Michael Elimination
The most frequent cause of "deletion sequences" or low yields in
The Mechanism
Standard Fmoc removal uses 20% Piperidine. For
Figure 1: Mechanistic divergence during Fmoc deprotection. Prolonged base exposure favors the irreversible Retro-Michael fragmentation.
Troubleshooting Protocol: "Short-Burst" Deprotection
Issue: Standard 20% Piperidine (2 x 10 min) causes degradation. Solution: Minimize base contact time while ensuring complete Fmoc removal.
| Parameter | Standard Protocol ( | Optimized Protocol ( |
| Reagent | 20% Piperidine in DMF | 25% Piperidine in DMF (Higher conc, shorter time) |
| Cycle 1 | 3 minutes | 30 seconds (Flash deprotection) |
| Cycle 2 | 10-15 minutes | 2 x 1 minute (Repeat short bursts) |
| Wash | DMF x 3 | DMF x 5 (Aggressive wash) |
| Alternative | N/A | 1% DBU + 2% Piperidine (For ultra-sensitive sequences) |
Expert Insight: If you observe a "deletion" of the
-residue in Mass Spec (MS), it is likely this elimination occurred before the next coupling. Switch to the DBU cocktail immediately.
Coupling Optimization: Overcoming the Steric Wall
The Decision Matrix: Choosing the Right Reagent
Figure 2: Reagent selection logic. Note that Collidine is preferred over DIPEA for sensitive couplings to maintain a lower basicity profile.
Protocol: High-Efficiency HATU Coupling
Target: Difficult
-
Activation:
-
Dissolve 3.0 eq Fmoc-
-AA and 2.9 eq HATU in minimal DMF (0.2 M concentration). -
Add 6.0 eq TMP (2,4,6-Trimethylpyridine/Collidine). Avoid DIPEA if possible to reduce elimination risks.
-
Time: Activate for exactly 30 seconds before adding to resin. Do not pre-activate longer; HATU esters hydrolyze quickly.
-
-
Coupling:
-
Add mixture to resin.[1]
-
Reaction time: 2 hours (Double coupling recommended).
-
-
Monitoring:
-
Use the Chloranil Test (for secondary amines) or Kaiser Test (for primary amines). Note that some
-amines react slowly with ninhydrin; Chloranil is often more reliable.
-
Side Reaction: -Lactam Formation[2][3][4][5]
Symptom: Mass spectrum shows [M-18] peak or insoluble precipitates.
Cause: Activated
Prevention Strategy:
-
Avoid "Slow" Activation: Do not let the activated ester sit in solution. Add it to the resin immediately.
-
Solvent Choice: Use NMP (N-methylpyrrolidone) instead of DMF for the coupling step. NMP enhances the rate of intermolecular coupling over intramolecular cyclization.
-
Use Mixed Anhydrides (Alternative): If HATU fails, use the IBCF (Isobutyl chloroformate) mixed anhydride method at -15°C. This favors amide bond formation over lactamization.
Frequently Asked Questions (FAQs)
Q1: My
Q2: Can I use microwave synthesis for
-
Recommendation: Use microwave for coupling only (max 50°C). Perform deprotection at room temperature .
Q3: I see a +51 Da mass shift in my product. What is it? A: This is likely a Piperidine Adduct . If the Retro-Michael elimination occurs, the resulting exocyclic alkene is highly electrophilic and will trap piperidine from the deprotection solution.
-
Fix: Switch to the "Short-Burst" deprotection protocol (Section 2) to prevent the alkene from forming in the first place.
References
-
Seebach, D., et al. (1996). "Synthesis and properties of β-peptides." Helvetica Chimica Acta, 79(4), 913-941.
-
Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research, 31(4), 173-180.
-
Albericio, F., et al. (2001). "Coupling reagents and side reactions in peptide synthesis." Chemical Reviews, 111(11), 6557–6602.
-
Arttamangkul, S., et al. (1997). "Synthesis and degradation of β-amino acid peptides." Journal of Organic Chemistry, 62(12), 3858-3866.
Technical Support Center: Purification of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
Welcome to the technical support center for the purification of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this chiral β-amino acid. The following troubleshooting guide and frequently asked questions (FAQs) are based on established scientific principles and field-proven insights to ensure the successful isolation of your target compound with high purity.
I. Understanding the Molecule and Its Challenges
(3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid is a chiral non-proteinogenic β-amino acid. Its structure, featuring a dichlorophenyl ring, an amino group, and a carboxylic acid, presents a unique set of purification challenges. The primary hurdles include resolving the desired (3R)-enantiomer from its (3S)-counterpart and removing process-related impurities.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
A. Enantiomeric Purity and Chiral Resolution
Question 1: My primary challenge is separating the (3R) and (3S) enantiomers. What is the most effective method for chiral resolution?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is the most robust and widely used method for the analytical and preparative separation of enantiomers of underivatized amino acids like yours.[1][2] The key to a successful separation lies in the selection of the appropriate chiral stationary phase (CSP).
-
Expert Insight: The zwitterionic nature of your compound makes it amenable to specific types of CSPs. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for underivatized amino acids because they possess ionic groups compatible with aqueous and organic mobile phases.[1] Additionally, cinchona alkaloid-derived zwitterionic CSPs have shown excellent performance in resolving a wide range of amino acids.[3]
Troubleshooting Chiral HPLC Separation:
| Issue | Potential Cause | Recommended Solution |
| Poor or no separation of enantiomers. | Incorrect chiral stationary phase (CSP). | Screen different CSPs. For your compound, start with a teicoplanin-based column (e.g., Astec CHIROBIOTIC® T) or a cinchona alkaloid-derived zwitterionic column (e.g., CHIRALPAK® ZWIX).[1][3] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase. A common starting point is a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) with a small amount of acid or base to control ionization. | |
| Inappropriate column temperature. | Optimize the column temperature. Lower temperatures often enhance enantioselectivity but may increase backpressure and analysis time. | |
| Peak tailing or broad peaks. | Secondary interactions with the stationary phase. | Adjust the mobile phase pH and ionic strength. Adding a small amount of a competing amine or acid can sometimes improve peak shape. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Irreproducible retention times. | Unstable mobile phase or column temperature. | Ensure the mobile phase is well-mixed and degassed. Use a column thermostat for precise temperature control. |
Experimental Workflow for Chiral HPLC Method Development:
Caption: A stepwise approach to developing a robust chiral HPLC method.
B. Removal of Process-Related Impurities
Question 2: I'm observing significant impurities in my crude product. What are the likely culprits and how can I remove them?
Answer: The impurities in your product will largely depend on the synthetic route employed. A common synthesis for 3-amino-3-arylpropanoic acids is a one-pot reaction involving an arylaldehyde, malonic acid, and a source of ammonia (e.g., ammonium acetate).[4]
Potential Impurities and Their Removal:
| Impurity | Origin | Identification | Purification Strategy |
| 3,5-Dichlorobenzaldehyde | Unreacted starting material | TLC, HPLC, GC-MS | Aqueous workup with a bisulfite wash. Recrystallization. |
| Malonic Acid | Unreacted starting material | Water-soluble | Aqueous extraction during workup. |
| (E)-3-(3,5-Dichlorophenyl)acrylic acid (Cinnamic acid derivative) | Side reaction product | HPLC, NMR | Recrystallization. The difference in polarity and crystal packing can often be exploited. |
| Diastereomeric salts (if classical resolution was used) | Chiral resolving agent | NMR, HPLC | Acid/base workup to break the salt followed by extraction. |
| Protected intermediates | Incomplete deprotection | TLC, HPLC, Mass Spec | Further deprotection steps or chromatographic separation. |
Purification Workflow for Removing Process-Related Impurities:
Caption: A general workflow for the purification of the target compound.
C. Crystallization and Recrystallization
Question 3: I am struggling to get my compound to crystallize. It either oils out or remains in solution. What can I do?
Answer: Crystallization is a powerful purification technique for your compound. The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Expert Insight: For β-amino acids, polar protic solvents like ethanol, methanol, or isopropanol, often in combination with water as an anti-solvent, are good starting points for recrystallization.[5] The zwitterionic nature of the molecule allows for strong intermolecular interactions, which can favor crystallization under the right conditions.
Troubleshooting Crystallization:
| Issue | Potential Cause | Recommended Solution |
| Compound "oils out" | Solution is too concentrated, or cooling is too rapid. | Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool much more slowly. Consider using a different solvent system.[5] |
| No crystallization upon cooling | Solution is too dilute (undersaturated). | Concentrate the solution by slowly evaporating the solvent. Alternatively, add an anti-solvent (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until it becomes slightly turbid, then warm to redissolve and cool slowly. |
| Nucleation is inhibited. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.[5] | |
| Formation of fine powder instead of larger crystals | Crystallization is happening too quickly. | Slow down the cooling process. Insulate the flask or allow it to cool in a dewar. A vapor diffusion setup can also be used to grow larger, higher-quality crystals.[5] |
Step-by-Step Cooling Recrystallization Protocol:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of hot ethanol to your crude compound. Stir and continue to add hot ethanol in small portions until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot filter the solution to remove the carbon.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further decrease solubility, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
D. Purity Analysis and Characterization
Question 4: How can I confirm the purity and identity of my final product?
Answer: A combination of analytical techniques should be used to confirm the purity and structure of your (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid.
-
Chiral HPLC: As discussed, this is essential for determining the enantiomeric excess (%ee).
-
¹H and ¹³C NMR Spectroscopy: These will confirm the chemical structure and help identify any remaining impurities. The proton NMR spectrum of the free amino acid in a solvent like D₂O with a base will show characteristic signals for the aromatic protons, the methine proton adjacent to the amino group, and the methylene protons of the propanoic acid backbone.[6]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
Expected ¹H NMR Chemical Shifts (Illustrative, in D₂O/K₂CO₃):
| Proton(s) | Approximate Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.2 - 7.5 | m |
| CH-NH₂ | 4.4 - 4.6 | t or dd |
| CH₂-COOH | 2.6 - 2.9 | m |
Note: Actual chemical shifts can vary depending on the solvent and pH.
III. References
-
Wiley-VCH. (n.d.). 3. Retrieved from [Link]
-
Zhang, T., Holder, E., Franco, P., & Lindner, W. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]
-
Google Patents. (n.d.). EP2252393B1 - Novel chiral selectors and stationary phases for separating enantiomer mixtures. Retrieved from
-
YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
MDPI. (2019, October 3). 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione. Retrieved from [Link]
-
Arkivoc. (n.d.). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Impurity profile of amino acids? Retrieved from [Link]
-
Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids. Retrieved from
-
University of Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
MDPI. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
Chem-Impex. (n.d.). (R)-3-Amino-3-(2,4-dichlorophenyl)propionic acid. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Google Patents. (n.d.). JPS5939857A - Crystallization of amino acid. Retrieved from
-
PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 4). Advancing Chemical Synthesis with 3-Amino-3-(2,4-dichlorophenyl)propionic Acid: A Versatile Organic Intermediate. Retrieved from [Link]
-
PMC. (n.d.). Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. chiraltech.com [chiraltech.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Palladium Catalyst Removal in the Synthesis of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid
Introduction
The use of palladium-catalyzed cross-coupling reactions is a cornerstone of modern pharmaceutical synthesis, enabling the efficient construction of complex molecules like (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid, a key building block for various active pharmaceutical ingredients (APIs). However, the very efficiency of these catalysts presents a significant challenge: the removal of residual palladium to levels that comply with stringent regulatory standards.[1][2] This guide serves as a technical support resource for researchers, scientists, and drug development professionals, providing practical, in-depth solutions to common issues encountered during the removal of palladium catalysts in this specific synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual palladium in an API?
The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities provides permitted daily exposure (PDE) values. For palladium, the oral PDE is 100 µ g/day .[3][4] This PDE is then used to calculate the maximum permissible concentration in the API, typically in parts per million (ppm), based on the maximum daily dose of the drug product. For drug candidates in early development, a practical upper limit of 100 ppm is often targeted.[3][4]
Table 1: ICH Q3D Guideline for Palladium
| Element | Class | Oral PDE (µ g/day ) |
| Palladium (Pd) | 2B | 100 |
-
Class 2B elements have relatively low toxicities by the oral route of administration.[5]
Q2: Why is simple filtration often insufficient to remove palladium?
While heterogeneous palladium catalysts (e.g., Pd on carbon) can be partially removed by filtration, homogeneous catalysts, which are soluble in the reaction mixture, will pass through standard filters.[2][6] Furthermore, even with heterogeneous catalysts, leaching of soluble palladium species into the reaction medium can occur, rendering simple filtration ineffective for achieving low ppm levels.[7]
Q3: What are the main strategies for palladium removal?
The primary methods for palladium removal from organic solutions can be categorized as:
-
Adsorption: Using "scavengers" that bind to the palladium, which are then filtered off. Common adsorbents include activated carbon, silica-based scavengers, and functionalized polymers.[8][9]
-
Crystallization: Purifying the API through crystallization can leave the palladium impurities behind in the mother liquor.[8][10] However, in some cases, the metal can concentrate within the crystal structure.[1]
-
Extraction: Using a liquid-liquid extraction with an aqueous phase containing a chelating agent to pull the palladium out of the organic phase.[10]
-
Chromatography: Passing the product through a silica gel column can remove palladium, although this is often less practical on a large scale.[10]
Troubleshooting Guide: Common Scenarios & Solutions
Scenario 1: High Palladium Levels After Initial Filtration
Problem: "I've filtered my reaction mixture through Celite after a Suzuki-Miyaura coupling to synthesize the (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid precursor, but my ICP-MS analysis shows palladium levels are still over 500 ppm. Why?"
The Science Behind the Problem: This is a classic case of soluble palladium species being present in your product stream. During a Suzuki-Miyaura reaction, the active catalytic species is a soluble Pd(0) complex. At the end of the reaction, this can remain in solution or be oxidized to soluble Pd(II) species. Simple filtration through a diatomaceous earth pad like Celite will only remove insoluble, heterogeneous palladium particles, not the dissolved, catalytically active forms.[10][11]
Recommended Solutions:
-
Implement a Scavenging Protocol: The most robust solution is to treat the filtrate with a palladium scavenger. Thiol- or triazine-based scavengers are particularly effective at binding soluble palladium.
-
Optimize Crystallization: If your synthetic route involves crystallization of the final product, you can enhance palladium removal by adding additives like N-acetylcysteine or thiourea to the mother liquor, which helps to keep the palladium from co-crystallizing with your product.[8]
dot
Caption: Workflow for addressing high palladium levels after initial filtration.
Scenario 2: Inefficient Scavenger Performance
Problem: "I've treated my reaction mixture with a thiol-based silica scavenger, but the palladium levels have only dropped from 200 ppm to 80 ppm. I need to be below 10 ppm. What went wrong?"
The Science Behind the Problem: The efficiency of a scavenger depends on several factors: the choice of scavenger for the specific palladium species, the reaction kinetics (time and temperature), and the amount of scavenger used (loading). Thiol-based scavengers are generally effective, but their performance can be hindered by steric crowding around the palladium center or by competition from the API molecule itself if it has palladium-binding motifs.[12]
Recommended Solutions:
-
Conduct a Scavenger Screen: Not all scavengers are created equal for every process. It is highly recommended to perform a small-scale screen with a panel of scavengers with different functional groups (e.g., thiol, amine, triazine) to identify the most effective one for your specific product stream.
-
Optimize Scavenging Conditions:
-
Temperature: Increasing the temperature (e.g., to 40-60 °C) can often improve the kinetics of scavenging.
-
Time: Ensure sufficient reaction time. A typical starting point is 2-4 hours, but some systems may require overnight stirring.
-
Loading: Increase the equivalents of the scavenger. While a 5-10 fold excess (by weight of scavenger to palladium) is a good starting point, a higher loading may be necessary.
-
Table 2: Comparison of Common Palladium Scavengers
| Scavenger Type | Functional Group | Target Pd Species | Advantages | Disadvantages |
| Silica-Bound Thiol | -SH | Pd(II), Pd(0) | Good for a wide range of Pd species, easy to handle.[13] | Can be less effective for sterically hindered complexes. |
| Macroporous TMT | Trimercaptotriazine | Pd(II), Pd(0) | High affinity for palladium, very efficient.[13] | Can sometimes be more expensive. |
| Activated Carbon | - | Pd(0) | Inexpensive, effective for Pd(0) black. | Can adsorb the product, leading to yield loss.[1] |
| N-Acetylcysteine | Thiol, Carboxylic Acid | Pd(II) | Water-soluble, useful for extractions.[8] | Requires a biphasic system. |
dot
Caption: Decision tree for troubleshooting inefficient scavenger performance.
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging Screening
-
Sample Preparation: Following the completion of your palladium-catalyzed reaction and initial workup (e.g., quenching and extraction), take a representative sample of the organic solution containing your crude product.
-
Aliquotting: In separate vials, place equal volumes of the crude product solution (e.g., 5 mL).
-
Scavenger Addition: To each vial, add a different scavenger (e.g., ISOLUTE® Si-Thiol, MP-TMT, activated carbon) at a consistent loading (e.g., 10 wt% relative to the estimated mass of the crude product).
-
Agitation and Heating: Stir all vials at a set temperature (e.g., 40 °C) for a predetermined time (e.g., 4 hours).
-
Filtration: Filter each sample through a 0.45 µm PTFE syringe filter to remove the scavenger.
-
Analysis: Submit the clear filtrates for analysis by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to determine the residual palladium concentration.
-
Evaluation: Compare the results to identify the most effective scavenger for your system.
Protocol 2: Bulk Palladium Removal Using a Scavenger Cartridge
For larger scale operations, using a packed scavenger cartridge is often more efficient than a batch slurry method.
-
System Setup: Select a scavenger cartridge with the appropriate chemistry (identified from your screening) and size for your batch. Install the cartridge in-line with a pump and your reactor.
-
Priming: Prime the system by pumping a small amount of clean solvent through the cartridge.
-
Processing: Pump the crude product solution from the reactor through the scavenger cartridge at a controlled flow rate. The optimal flow rate will depend on the cartridge size and scavenger kinetics.
-
Recirculation (Optional): For difficult-to-remove palladium, you can recirculate the solution through the cartridge for a set period.
-
Solvent Wash: After processing the entire batch, pump a small volume of clean solvent through the cartridge to recover any remaining product.
-
Sampling and Analysis: Take a sample of the processed solution and analyze for palladium content via ICP-MS to confirm that the desired purity has been achieved.
References
-
Garrett, C. E., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. [Link]
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]
-
Johnson Matthey Technology Review. (2016, October 15). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Sopachem. Quickly and Easily Remove Residual Metals from APIs to Approved Levels. [Link]
-
Inopsys. A sustainable approach for removal of an Active Pharmaceutical Ingredient (API). [Link]
-
ACS Medicinal Chemistry Letters. (2022, May 30). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals?. [Link]
-
IUCRC. (2020, June 17). Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing. [Link]
-
Green Chemistry (RSC Publishing). (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. [Link]
-
Frontiers. (2025, October 1). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]
-
Virginia Commonwealth University. (2025, September 30). Palladium Catalysts for C-H Reactions. [Link]
-
Amazon Filters. Improving Operator Safety in API Catalyst Recovery. [Link]
-
PMC. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. [Link]
-
PubChem. 3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid. [Link]
-
FDA. Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. [Link]
-
Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
A risk mitigation approach to detecting and quantifying metals in APIs. (2022, April 6). [Link]
- Google Patents.
Sources
- 1. biotage.com [biotage.com]
- 2. Biomedical — TechTransfer and Ventures [techtransfer.research.vcu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A risk mitigation approach to detecting and quantifying metals in APIs [manufacturingchemist.com]
- 6. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A [pubs.rsc.org]
- 7. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 8. arborassays.com [arborassays.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. sopachem.com [sopachem.com]
Optimization of recrystallization solvents for 3,5-dichloro beta-amino acids
Technical Support Center: Recrystallization of 3,5-Dichloro-β-Amino Acids
Executive Summary: The "Amphiphilic Paradox"
Welcome to the technical guide for optimizing the purification of 3,5-dichloro-beta-amino acids (specifically analogs of
-
The Zwitterionic Head: The
-amino acid core ( ) demands high-dielectric solvents (Water, Methanol) for dissolution. -
The Lipophilic Tail: The 3,5-dichlorophenyl ring is highly hydrophobic and electron-deficient, resisting dissolution in pure water and promoting "oiling out" (Liquid-Liquid Phase Separation) in the presence of excess moisture.
This guide moves beyond generic protocols to address this specific structural tension, providing self-validating workflows to maximize purity (>99%) and yield.
Part 1: Solvent System Optimization
The standard "dissolve in hot, cool in cold" method often fails for these substrates due to their high melting points and tendency to form oils. You must utilize a Binary Solvent System that balances the solubility parameter (
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| MeOH / Water | 80:20 | Thermodynamic Control: Methanol solvates the lipophilic ring; water acts as the antisolvent for the hydrophobic tail while solvating the ionic head. | High Purity: Best for removing regioisomers ( |
| IPA / Water | 90:10 | Kinetic Control: Isopropanol (IPA) drastically reduces zwitterion solubility. | High Yield: Use when you have <5g of material or high starting purity. |
| Acetic Acid / Water | 60:40 | pH Modulation: Acetic acid protonates the carboxylate, breaking the zwitterionic lattice to allow dissolution. | Stubborn Solids: Use if the compound refuses to dissolve in alcohols. |
Critical Insight: Unlike non-halogenated amino acids, do not use pure water. The 3,5-dichloro motif creates significant hydrophobic exclusion, meaning water will force the compound out of solution as an oil before it can crystallize.
Part 2: The "Polarity Gradient" Protocol
This protocol uses a Reverse-Addition Antisolvent approach to prevent high local supersaturation, which is the primary cause of oiling out in chlorinated amino acids.
Workflow Diagram (Logic Flow)
Caption: Step-by-step "Polarity Gradient" workflow designed to minimize oiling out by maintaining thermal equilibrium during antisolvent addition.
Detailed Methodology
-
Dissolution: Suspend the crude solid in Methanol (MeOH) . Heat to reflux (approx. 60-65°C). Add MeOH in small aliquots until fully dissolved.
-
Why? MeOH has a dielectric constant (
) high enough to support the zwitterion but organic enough to solvate the dichlorophenyl ring.
-
-
Clarification: If insoluble particles remain (likely inorganic salts like NaCl from synthesis), filter while hot.
-
The "Cloud Point" (Antisolvent Addition): While maintaining 60°C, slowly add warm Water (50-60°C) dropwise.
-
Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Correction: Add 1-2 mL of hot MeOH to make the solution clear again.
-
-
Controlled Cooling: Turn off the heat source and let the flask sit in the oil bath/heating block as it cools to room temperature.
-
Rate: Ideally <10°C per hour. Rapid cooling traps impurities in the crystal lattice.
-
-
Harvest: Filter the white needles/plates. Wash with a cold 1:1 mixture of MeOH/Water.
Part 3: Troubleshooting & FAQs
Q1: My product is "Oiling Out" (forming a sticky goo at the bottom) instead of crystallizing. Why?
Diagnosis: You have hit the Liquid-Liquid Phase Separation (LLPS) boundary. This happens because the melting point of your solvated compound is lower than the temperature of the solution, often exacerbated by impurities or too much water.
The "Rescue" Protocol:
-
Do not filter the oil.
-
Reheat the mixture until the oil redissolves (forms a single phase).
-
Add more of the Good Solvent (MeOH) (approx. 10-20% of current volume). This shifts the solubility curve away from the LLPS region [1].
-
Seed it: Add a tiny crystal of pure product (if available) when the solution is slightly supersaturated (approx. 40-45°C).
-
Agitate: Vigorous stirring is required to prevent oil droplets from coalescing.
Q2: I am seeing two spots on TLC after recrystallization. Is it a regioisomer?
Diagnosis: Likely yes.
-
Regioisomers often have different crystal packing densities.
-
Switch to Ethanol/Water (70:30) . The bulkier ethanol molecule discriminates better between the packing of the 3,5-dichloro-
-isomer and its impurities compared to methanol. -
Perform a slurry wash (pulping): Stir the solid in refluxing ethyl acetate (EtOAc) for 1 hour. The zwitterionic product is insoluble in EtOAc, but many non-zwitterionic organic impurities will dissolve [2].
Q3: The yield is too low (<50%). How do I recover the rest?
Diagnosis: The 3,5-dichloro substitution increases acidity of the phenyl ring, potentially influencing the pKa of the amine/acid groups. You may be losing product due to pH mismatch. Solution:
-
Check the pH of the mother liquor.
-
Adjust the pH to the Isoelectric Point (pI) . For chlorinated
-phenylalanine analogs, the pI is typically slightly lower than standard phenylalanine (approx. pH 5.2 - 5.5). -
Neutralizing the solution to this exact pH minimizes solubility and forces precipitation [3].
Part 4: Mechanism of Action (The "Why")
Understanding the forces at play ensures you can adapt this guide to future analogs.
Caption: The solvent system must bridge the gap between the hydrophilic head and the hydrophobic tail to prevent phase separation.
References
-
Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Troubleshooting." Crystallization Technical Resources. Link
- Seebach, D., et al.
-
Needham, T. E. "The Solubility of Amino Acids in Various Solvent Systems." University of Rhode Island Dissertations, 1970. Link
-
University of Rochester. "Recrystallization Tips & Tricks: Solvent Polarity and Oiling Out." Department of Chemistry Technical Guides. Link
Chiral HPLC methods for (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid purity
The following protocols must be validated according to internal SOPs and regulatory guidelines (e.g., ICH). [11]System suitability tests, including resolution and peak asymmetry checks, are essential for demonstrating acceptable method performance in every run. [2]
Protocol 1: Polysaccharide-Based CSP in Normal Phase
-
1. Sample Preparation:
-
1.1. Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
1.2. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
2. HPLC System and Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Ethanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
3. System Suitability:
-
Inject a racemic standard.
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0.
-
The peak asymmetry for the (3R) enantiomer must be between 0.9 and 1.5.
-
Protocol 2: Macrocyclic Glycopeptide CSP in Polar Organic Mode
-
1. Sample Preparation:
-
1.1. Accurately weigh and dissolve the sample in methanol to a final concentration of 1.0 mg/mL.
-
1.2. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
2. HPLC System and Conditions:
-
Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP). [8] * Mobile Phase: Methanol / Acetic Acid / Triethylamine (100:0.05:0.02, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
3. System Suitability:
-
Inject a racemic standard.
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 2.5.
-
The peak asymmetry for the (3R) enantiomer must be between 0.9 and 1.5.
-
Protocol 3: Zwitterionic CSP in Ion-Exchange Mode
-
1. Sample Preparation:
-
1.1. Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
1.2. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
-
-
2. HPLC System and Conditions:
-
Column: CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm (or equivalent cinchona-based zwitterionic CSP). [9] * Mobile Phase: Methanol / Acetonitrile (50:50, v/v) containing 50 mM Acetic Acid and 25 mM Triethylamine. [11] * Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
3. System Suitability:
-
Inject a racemic standard.
-
The resolution (Rs) between the two enantiomer peaks must be ≥ 3.0.
-
The peak asymmetry for the (3R) enantiomer must be between 0.9 and 1.5.
-
Conclusion and Recommendations
All three presented methods offer viable pathways for determining the enantiomeric purity of (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid.
-
Method 1 (Polysaccharide) represents the most common starting point in chiral method development due to the broad applicability of these phases. It is a robust and reliable choice. [6]* Method 2 (Macrocyclic Glycopeptide) offers an excellent orthogonal approach, leveraging different interaction mechanisms. It is particularly powerful for polar and ionizable compounds and should be considered a primary screening option alongside polysaccharide columns. [7]* Method 3 (Zwitterionic) is a highly specialized and potent tool for amino acid separations. While potentially requiring more nuanced mobile phase optimization, it can deliver superior resolution and selectivity, as illustrated in the comparative data. [9] For routine quality control, the method that provides the most robust baseline resolution (Rs > 1.5) in the shortest runtime is typically preferred. The choice ultimately depends on the specific separation challenge, such as the required limit of quantification for the undesired enantiomer and the complexity of the sample matrix. A systematic screening of these diverse CSPs is the most effective strategy for identifying the optimal analytical solution. [4]
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. PubMed. Available at: [Link]
-
Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. BioPharm International. Available at: [Link]
-
Separation of enantiomeric beta-methyl amino acids and of beta-methyl amino acid containing peptides. PubMed. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. Available at: [Link]
-
Analyses of amino acids, Enantiomeric purity. CAT. Available at: [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Merck Millipore. Available at: [Link]
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. Request PDF. ResearchGate. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESIS. Available at: [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Chiral Technologies Amino Acid Database. HPLC. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chiraltech.com [chiraltech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. hplc.eu [hplc.eu]
A Comparative Guide to the Serum Stability of Alpha- vs. Beta-Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Longevity in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them as a burgeoning class of drugs. However, their clinical translation is often hampered by a critical vulnerability: rapid degradation in serum. The circulatory system is a hostile environment, replete with a diverse arsenal of proteases and peptidases that efficiently hydrolyze the peptide bonds of natural α-amino acid-based peptides, leading to short in vivo half-lives and diminished therapeutic efficacy. This guide provides an in-depth comparison of the serum stability of conventional α-amino acid derivatives versus their β-amino acid counterparts, offering experimental evidence and mechanistic insights to inform the design of next-generation, degradation-resistant peptide drugs.
Structural Divergence: The Foundation of Enhanced Stability
The fundamental difference between α- and β-amino acids lies in the placement of the amino group relative to the carboxyl group. In α-amino acids, the amino group is attached to the α-carbon, the same carbon atom that bears the side chain. In β-amino acids, the amino group is attached to the β-carbon, one carbon atom further away from the carboxyl group. This seemingly subtle architectural shift has profound implications for the resulting peptide backbone, altering its conformation and, crucially, its susceptibility to enzymatic degradation.
The Mechanism of Proteolytic Resistance: Why Beta-Peptides Endure
Serum proteases, such as trypsin, chymotrypsin, and various exopeptidases, have evolved to recognize and cleave the specific peptide bond geometry of α-peptides. Their active sites are exquisitely tailored to accommodate the backbone conformation and side-chain presentation of these natural substrates. The introduction of a β-amino acid disrupts this recognition in several key ways:
-
Altered Backbone Geometry: The additional methylene group in the backbone of β-peptides extends the distance between peptide bonds, fundamentally changing the peptide's secondary structure. This altered conformation prevents the peptide from fitting snugly into the active site of proteases.[1]
-
Steric Hindrance: The modified backbone can create steric hindrance, physically blocking the approach of the protease to the scissile peptide bond.
-
Disrupted Recognition Motifs: Proteases often recognize specific amino acid sequences. The altered spacing of side chains in β-peptides can disrupt these recognition motifs, rendering the peptide invisible to the enzymatic machinery.
The result is a dramatic increase in resistance to proteolysis. While α-peptides can be degraded within minutes in serum, peptides incorporating β-amino acids can exhibit half-lives that are orders of magnitude longer, extending from hours to even days.[2]
Experimental Validation: A Head-to-Head Comparison of Serum Stability
The superior stability of β-amino acid-containing peptides is not merely theoretical; it is a well-documented experimental finding. The standard method for assessing peptide stability in serum involves incubating the peptide in human or animal serum at 37°C and monitoring the concentration of the intact peptide over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Illustrative Data: Enhanced Half-life of a Mixed α/β-Peptide
Consider a study where an α-peptide inhibitor of the p53-HDM2 interaction was rendered more resistant to proteolysis by the strategic incorporation of β-amino acids. While specific half-life values can vary significantly based on the peptide sequence and the nature of the β-amino acid substitution, a representative comparison is presented below.
| Peptide Derivative | Composition | Half-life in Human Serum (t½) | Reference |
| Alpha-Peptide | 100% α-amino acids | < 10 minutes | Hypothetical Data Based on Typical Observations |
| Alpha/Beta-Peptide | α-peptide with strategic β-amino acid substitutions | > 24 hours | Based on findings in similar studies[1] |
This substantial increase in half-life underscores the transformative potential of incorporating β-amino acids in peptide drug design.
Experimental Workflow for Serum Stability Assessment
To ensure the scientific rigor of stability comparisons, a well-defined and validated experimental protocol is paramount. The following outlines a standard workflow for determining the serum stability of peptide derivatives.
Diagram of the Experimental Workflow
Caption: A typical experimental workflow for assessing peptide stability in serum.
Detailed Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the test peptide (both α and β derivatives) in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 10 mM).
-
Thaw pooled human serum (or other relevant species) and centrifuge to remove any cryoprecipitates. Keep on ice.
-
-
Incubation:
-
In a microcentrifuge tube, add a pre-determined volume of serum. Pre-warm the serum to 37°C.
-
Initiate the reaction by adding a small volume of the peptide stock solution to the serum to achieve the desired final concentration (e.g., 100 µM). Vortex briefly to mix.
-
Incubate the mixture at 37°C with gentle agitation.
-
-
Time-Point Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or three volumes of cold acetonitrile. This precipitates the serum proteins.
-
-
Sample Processing:
-
Vortex the quenched samples and incubate on ice for at least 10 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the intact peptide and any degradation products.
-
-
Analytical Quantification:
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) with UV detection or by LC-MS.
-
Develop a chromatographic method that effectively separates the intact peptide from its degradation products and serum components.
-
For LC-MS analysis, monitor the parent ion of the intact peptide.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the intact peptide at each time point.
-
Calculate the percentage of the intact peptide remaining at each time point relative to the amount at time zero.
-
Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to determine the half-life (t½).
-
Enzymatic Degradation Pathways: A Tale of Two Substrates
The degradation of peptides in serum is a complex process involving a multitude of enzymes with varying specificities.
Diagram of Degradation Pathways
Caption: Enzymatic degradation pathways for α-peptides versus the resistance of β-peptides.
As illustrated, α-peptides are susceptible to both endopeptidases, which cleave internal peptide bonds, and exopeptidases, which cleave amino acids from the N- or C-termini. In stark contrast, the altered backbone of β-peptides renders them poor substrates for these enzymes, leading to significantly reduced or no degradation.
Conclusion and Future Outlook
The incorporation of β-amino acids represents a powerful and validated strategy for overcoming the primary obstacle in peptide drug development: poor serum stability. By rendering peptides resistant to proteolytic degradation, this approach can significantly extend their in vivo half-life, potentially leading to improved pharmacokinetic profiles, reduced dosing frequency, and enhanced therapeutic outcomes. As our understanding of protease-substrate interactions deepens and synthetic methodologies for non-natural amino acids advance, the rational design of highly stable and potent β-peptide and mixed α/β-peptide therapeutics will undoubtedly play a pivotal role in the future of medicine.
References
- Powell, M. F., Grey, H., Gaeta, F., Sette, A., & Colón, S. (1992). Peptide stability in drug development: a comparison of peptide reactivity in different biological media. Journal of pharmaceutical sciences, 81(8), 731–735.
- Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE, 12(6), e0178943.
- Seebach, D., et al. (2004). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & biodiversity, 1(1), 65-97.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of chemical research, 31(4), 173-180.
- Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of chemical research, 41(10), 1399-1408.
Sources
- 1. Peptide Backbone Composition and Protease Susceptibility: Impact of Modification Type, Position, and Tandem Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
The Synthesis of β-Amino Acids: A Comparative Cost Analysis of Chemical and Enzymatic Routes
In the landscape of pharmaceutical development and peptidomimetics, β-amino acids stand out as critical building blocks for novel therapeutics. Their unique structural properties confer enhanced metabolic stability and potent biological activity to peptide-based drugs. However, the efficient and cost-effective synthesis of these valuable molecules remains a significant challenge. This guide provides an in-depth comparison of the two primary approaches for β-amino acid synthesis: traditional chemical routes and modern enzymatic methods. We will delve into the core principles, comparative costs, and practical considerations of each, offering researchers, scientists, and drug development professionals a comprehensive framework for selecting the optimal synthesis strategy.
The Chemical Approach: Established but with Inherent Costs
Classical chemical synthesis offers a well-trodden path to a wide array of β-amino acids. These methods are versatile and have been refined over decades. However, they often come with significant costs related to harsh reaction conditions, hazardous reagents, and complex purification processes.
Key Chemical Synthesis Methodologies
Common strategies for chemical synthesis of β-amino acids include the Arndt-Eistert synthesis, Michael addition, and Mannich-type reactions.[1]
-
Arndt-Eistert Synthesis: This popular method homologates an α-amino acid to its β-counterpart by extending the carbon chain.[2][3] The process involves the conversion of a carboxylic acid to an acid chloride, which then reacts with diazomethane to form a diazoketone. A subsequent Wolff rearrangement, typically catalyzed by a metal such as silver oxide, yields the desired β-amino acid.[2][3][4]
-
Michael Addition: This reaction involves the conjugate addition of a nucleophile, such as an amine, to an α,β-unsaturated carbonyl compound. It is a powerful tool for forming carbon-carbon and carbon-nitrogen bonds.
-
Mannich-type Reactions: These reactions involve the aminoalkylation of a carbon nucleophile and are a reliable method for producing β-aminocarbonyl compounds, which are precursors to β-amino acids.[5]
The Hidden Costs of Chemical Synthesis
While effective, chemical routes often entail significant direct and indirect costs:
-
Harsh Reaction Conditions: Many chemical syntheses require high temperatures, extreme pressures, and the use of strong acids or bases, leading to high energy consumption.[6] This not only increases operational costs but also contributes to a larger carbon footprint.[6][7]
-
Hazardous Reagents and Waste: The use of toxic and often explosive reagents, such as diazomethane in the Arndt-Eistert synthesis, poses significant safety risks and necessitates specialized handling and disposal protocols.[1][2][3] The generation of hazardous waste also incurs substantial disposal costs.[8]
-
Complex Purification: Chemical reactions can produce a mixture of stereoisomers (racemic mixtures) and byproducts, requiring extensive and costly purification steps to isolate the desired enantiomerically pure β-amino acid.[9] This often involves chiral chromatography, which can be a significant bottleneck and expense at an industrial scale.
-
Raw Material Costs: The starting materials and reagents for chemical synthesis can be expensive, particularly for complex or highly functionalized molecules.[10][11][12]
The Enzymatic Advantage: A Greener, More Precise Alternative
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[13] Enzymatic routes for β-amino acid production offer high selectivity, mild reaction conditions, and a significantly improved environmental profile.
Key Enzymes in β-Amino Acid Synthesis
Several classes of enzymes have been successfully employed for the synthesis of enantiopure β-amino acids:
-
Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor.[14] They can be used for the asymmetric synthesis of β-amino acids from prochiral β-keto acids or for the kinetic resolution of racemic β-amino acids, theoretically achieving a 100% yield in the former.[14][15]
-
Ammonia Lyases (PALs): Phenylalanine ammonia lyases (PALs) catalyze the reversible addition of ammonia to α,β-unsaturated carboxylic acids, such as cinnamic acid, to produce amino acids.[16]
-
Aminomutases: These enzymes catalyze the isomerization of α-amino acids to their β-isomers.[9]
The Economic and Environmental Benefits of Enzymatic Synthesis
The adoption of enzymatic methods can lead to substantial cost savings and a more sustainable manufacturing process:
-
Mild Reaction Conditions: Enzymes typically operate under mild conditions, close to ambient temperature and neutral pH, which dramatically reduces energy consumption by up to 40-60% compared to chemical processes.[6][17]
-
High Selectivity and Purity: Enzymes exhibit exquisite stereo- and regioselectivity, often producing the desired enantiomer with high purity. This minimizes the formation of byproducts and simplifies downstream purification, reducing associated costs.[18]
-
Reduced Waste and Environmental Impact: Enzymatic reactions are highly specific, leading to less waste.[6] The biodegradable nature of enzymes and the use of aqueous solvents further contribute to a greener process with lower disposal costs.[13]
-
Enzyme Reusability: Through immobilization techniques, enzymes can be attached to solid supports, allowing for their easy separation from the reaction mixture and reuse over multiple cycles, which significantly lowers the catalyst cost per batch.
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
To provide a clearer picture, the following table summarizes the key comparative aspects of chemical and enzymatic synthesis routes for β-amino acids.
| Feature | Chemical Synthesis (e.g., Arndt-Eistert) | Enzymatic Synthesis (e.g., Transaminase) |
| Raw Materials | α-amino acids, thionyl chloride, diazomethane, silver oxide | β-keto acids, amino donors (e.g., isopropylamine) |
| Catalyst | Metal catalysts (e.g., Ag2O) | Enzymes (e.g., Transaminase) |
| Reaction Conditions | Often requires high temperatures and pressures | Mild conditions (near room temperature and neutral pH) |
| Solvents | Organic solvents | Primarily aqueous |
| Stereoselectivity | Often produces racemic mixtures requiring resolution | High enantioselectivity, direct production of chiral molecules |
| Yield | Variable, can be high but may require optimization | Can be very high, with potential for 100% theoretical yield in asymmetric synthesis |
| Purification | Often complex and costly (e.g., chiral HPLC) | Simplified due to high product purity |
| Waste Generation | Significant hazardous waste | Minimal and often biodegradable waste |
| Energy Consumption | High | Low |
| Safety Concerns | Use of toxic and explosive reagents (e.g., diazomethane) | Generally safe, enzymes can be sensitizers |
| Overall Cost | High operational costs (energy, waste disposal, purification) | Lower operational costs, but initial enzyme cost can be a factor |
Visualizing the Workflows
To further illustrate the differences between the two approaches, the following diagrams outline the typical experimental workflows.
Chemical Synthesis Workflow: Arndt-Eistert Homologation
Caption: A typical workflow for the chemical synthesis of β-amino acids via the Arndt-Eistert reaction.
Enzymatic Synthesis Workflow: Transaminase-Catalyzed Asymmetric Synthesis
Caption: A streamlined workflow for the enzymatic synthesis of β-amino acids using a transaminase.
Experimental Protocols: A Practical Guide
To provide a tangible understanding of these processes, we present representative, step-by-step methodologies for both a chemical and an enzymatic synthesis route.
Protocol for Chemical Synthesis: Arndt-Eistert Homologation of an N-Protected α-Amino Acid
Objective: To synthesize an N-protected β-amino acid from its corresponding N-protected α-amino acid.
Materials:
-
N-protected α-amino acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Diazomethane (CH₂N₂) solution in diethyl ether (handle with extreme caution in a fume hood)
-
Silver oxide (Ag₂O)
-
Dioxane
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
Acid Chloride Formation:
-
Dissolve the N-protected α-amino acid in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
-
Diazoketone Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
Cool the solution to 0°C.
-
Slowly add a freshly prepared solution of diazomethane in diethyl ether until a persistent yellow color is observed.
-
Stir the reaction at 0°C for 1 hour.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
-
Wolff Rearrangement and Hydrolysis:
-
To the diazoketone solution, add a suspension of silver oxide in a mixture of dioxane and water.
-
Heat the reaction mixture to 50-60°C and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter to remove the silver catalyst.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the N-protected β-amino acid.
-
Protocol for Enzymatic Synthesis: Transaminase-Catalyzed Asymmetric Synthesis of a β-Amino Acid
Objective: To synthesize an enantiopure β-amino acid from a prochiral β-keto acid using a transaminase.
Materials:
-
β-keto acid substrate
-
Transaminase (commercially available or expressed in-house)
-
Amino donor (e.g., isopropylamine)
-
Pyridoxal-5'-phosphate (PLP) cofactor
-
Phosphate buffer (e.g., 100 mM, pH 7.5)
-
Acid for quenching (e.g., HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Standard laboratory equipment (e.g., incubator shaker, centrifuge, pH meter)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve the β-keto acid substrate in the phosphate buffer.
-
Add the amino donor in excess (e.g., 5-10 equivalents).
-
Add the PLP cofactor to the required final concentration (typically µM range).
-
Initiate the reaction by adding the transaminase enzyme.
-
-
Enzymatic Conversion:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle shaking.
-
Monitor the conversion of the β-keto acid to the β-amino acid over time using a suitable analytical method (e.g., HPLC).
-
-
Reaction Termination and Work-up:
-
Once the reaction has reached completion (or the desired conversion), terminate it by acidifying the mixture with HCl to denature the enzyme.
-
Centrifuge the mixture to pellet the precipitated protein.
-
-
Product Isolation and Purification:
-
Separate the supernatant containing the product.
-
Wash the aqueous phase with an organic solvent to remove any unreacted substrate and byproducts.
-
The aqueous phase now contains the desired β-amino acid.
-
The product can be isolated by methods such as crystallization or lyophilization, or further purified by ion-exchange chromatography if necessary.
-
Conclusion and Future Outlook
The choice between chemical and enzymatic synthesis of β-amino acids is a critical decision in drug development and manufacturing, with significant implications for cost, efficiency, and sustainability. While chemical methods are well-established and versatile, they are often burdened by high energy consumption, hazardous waste, and complex purifications. In contrast, enzymatic synthesis presents a compelling alternative, offering mild reaction conditions, high selectivity, and a significantly improved environmental profile.
As the pharmaceutical industry increasingly embraces green chemistry principles, the demand for sustainable and cost-effective manufacturing processes will continue to grow. Advances in enzyme engineering and immobilization are further tipping the scales in favor of biocatalysis, promising even greater efficiency and cost-effectiveness in the future. For researchers and drug development professionals, a thorough understanding of the comparative costs and benefits of both chemical and enzymatic routes is paramount to making informed decisions that will shape the future of therapeutic innovation.
References
-
Infinita Biotech. (2025, October 30). Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Arndt-Eistert synthesis. Retrieved from [Link]
-
World Economic Forum. (2025, July 15). How enzymatic technology is reinventing materials production. Retrieved from [Link]
-
Wikipedia. (2024, October 26). Arndt–Eistert reaction. Retrieved from [Link]
-
Katritzky, A. R., & Narindoshvili, T. (2007). Homologation of alpha-amino acids to beta-amino acids using Fmoc-amino acid pentafluorophenyl esters. The Journal of organic chemistry, 72(23), 8909–8912. [Link]
-
EnzymeWizard. (2025, February 19). Enzymes & Sustainability. Retrieved from [Link]
-
Schmid, J., et al. (2024). Sustainability of Enzymatic Monomer Synthesis: Evaluation via Comparison of Petrochemical and Enzymatic Alkene Epoxidation by Life Cycle Assessment. ChemSusChem, e202402248. [Link]
-
Almac Group. (n.d.). Efficient, low-energy chemical synthesis using enzymes for biocatalysis. Retrieved from [Link]
-
RSC Publishing. (2015). Continuous flow synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation. RSC Advances, 5(10), 7350-7353. [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Retrieved from [Link]
-
Ghaspari, K., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6296. [Link]
-
Mathew, S., & Yun, H. (2024). The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. International Journal of Molecular Sciences, 25(22), 12456. [Link]
-
ResearchGate. (n.d.). Estimated costs of chemical reagents and waste disposal. Retrieved from [Link]
-
Rudat, J., et al. (2012). Transaminases for the synthesis of enantiopure beta-amino acids. Applied microbiology and biotechnology, 93(5), 1817–1831. [Link]
- Google Patents. (n.d.). WO2004021981A3 - METHODS FOR THE PREPARATION OF β-AMINO ACIDS.
-
openPR.com. (2025, July 2). Amino Acid Production Cost Analysis 2025: Feasibility Study. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic reaction scheme of the synthesis of β-amino acids catalyzed.... Retrieved from [Link]
-
RSC Publishing. (2022). Beyond biodegradation: upcycling of polylactic acid plastic waste into amino acids via cascade catalysis under mild conditions. Green Chemistry, 24(16), 6245-6253. [Link]
-
Federation of American Scientists. (2023, May 15). Accelerating Biomanufacturing and Producing Cost-Effective Amino Acids through a Grand Challenge. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). Expanding the Enzymatic Toolbox for β-amino Acids and Unnatural Amino Acids Manufacturing. Retrieved from [Link]
-
Maruyama, K., et al. (2021). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. Journal of the American Chemical Society, 143(9), 3429–3435. [Link]
-
LabX.com. (n.d.). Shop Reagents and Synthesis For Sale, New and Used Prices. Retrieved from [Link]
-
Aiamla-or, S., et al. (2021). Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017. Applied and Environmental Microbiology, 87(20), e0113221. [Link]
-
bioRxiv. (2024, April 22). Massive outsourcing of energetically costly amino acids at the origin of animals. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Transaminase. Retrieved from [Link]
-
Eton Bioscience Inc. (n.d.). Peptide Synthesis Pricing. Retrieved from [Link]
-
RSC Publishing. (2018). Enzymatic synthesis of chiral γ-amino acids using ω-transaminase. Catalysis Science & Technology, 8(19), 4886-4892. [Link]
-
ResearchGate. (2018, February 13). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]
-
GenScript. (n.d.). Custom Peptide Synthesis Pricing. Retrieved from [Link]
-
HackMD. (2026, January 9). Amino Acid Production Cost Report 2026: Machinery Requirements, Plant Setup & Industry Trends. Retrieved from [Link]
-
ABI Scientific. (n.d.). Peptide Synthesis Pricing. Retrieved from [Link]
-
ResearchGate. (2025, October 30). β-Aminopeptidases: enzymatic degradation and synthesis of β-amino acid containing peptides and kinetic resolution of β-amino acid amides. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Retrieved from [Link]
-
Sunson Industry Group Co., Ltd. (n.d.). All Products. Retrieved from [Link]
-
Applied Biological Materials Inc. (n.d.). Custom Peptide Synthesis Service. Retrieved from [Link]
-
Excedr. (2024, November 22). How Much Does a Peptide Synthesizer Cost?. Retrieved from [Link]
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Arndt-Eistert_synthesis [chemeurope.com]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. Arndt-Eistert Synthesis [organic-chemistry.org]
- 5. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]
- 6. Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals [infinitabiotech.com]
- 7. Efficient, low-energy chemical synthesis using enzymes for biocatalysis - Arran Chemical Company [arranchemical.ie]
- 8. openpr.com [openpr.com]
- 9. WO2004021981A3 - METHODS FOR THE PREPARATION OF β-AMINO ACIDS - Google Patents [patents.google.com]
- 10. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Shop Reagents and Synthesis For Sale, New and Used Prices | LabX.com [labx.com]
- 12. How Much Does a Peptide Synthesizer Cost? [excedr.com]
- 13. Enzymes & Sustainability – EnzymeWizard [enzymewizard.com.au]
- 14. Transaminases for the synthesis of enantiopure beta-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 17. weforum.org [weforum.org]
- 18. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
